Product packaging for 5-methyl-3-oxo-N-phenylhexanamide(Cat. No.:)

5-methyl-3-oxo-N-phenylhexanamide

Cat. No.: B12342869
M. Wt: 219.28 g/mol
InChI Key: MVTLUILJLOMIKI-UHFFFAOYSA-N
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Description

5-methyl-3-oxo-N-phenylhexanamide is a chemical compound with the CAS registry number 124401-38-3 . Its molecular formula is C12H15NO2, corresponding to a molecular weight of 205.25 g/mol . This ketoamide-based compound should be handled with care; recommended safety precautions include avoiding inhalation and contact with skin or eyes, as it may cause skin irritation, serious eye irritation, or be harmful if swallowed . While this specific compound's research applications are not detailed in the literature, it belongs to a class of α-ketoamide derivatives that are of significant scientific interest. α-Ketoamide compounds have been extensively studied for their potential as proteasome inhibitors, with applications in researching cancer and antiviral therapies . Some compounds in this class have demonstrated potent biological activities, including inhibition of the SARS-CoV-2 virus in cellular models . The structure features a phenylamide group, which is often incorporated into molecular designs to target enzyme active sites. This product is intended for research purposes by qualified professionals and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B12342869 5-methyl-3-oxo-N-phenylhexanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-methyl-3-oxo-N-phenylhexanamide

InChI

InChI=1S/C13H17NO2/c1-10(2)8-12(15)9-13(16)14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)

InChI Key

MVTLUILJLOMIKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a recommended protocol for the synthesis of 5-methyl-3-oxo-N-phenylhexanamide, a β-keto amide of interest in various chemical and pharmaceutical research domains. While specific experimental data for this exact compound is not widely published, this guide extrapolates from well-established synthesis methodologies for structurally analogous compounds.

Introduction

This compound is a β-keto amide, a class of compounds recognized for their versatile applications in organic synthesis and their presence in biologically active molecules. The synthesis of β-keto amides is a fundamental transformation in organic chemistry, often serving as a key step in the construction of more complex molecular architectures, including heterocyclic compounds and potential pharmaceutical intermediates.

This document outlines a robust and adaptable protocol for the laboratory-scale synthesis of this compound, based on the widely employed amidation reaction between a β-keto ester and an aniline.

Proposed Synthetic Pathway

The recommended synthesis proceeds via the reaction of a suitable alkyl 5-methyl-3-oxohexanoate with aniline. This method is a common and effective way to form the desired amide bond. The reaction can be catalyzed by heat or the addition of a non-nucleophilic base.

A plausible reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the ester, followed by the elimination of an alcohol molecule to form the final amide product.

Synthesis_Pathway reagent1 Methyl 5-methyl-3-oxohexanoate reagents reagent1->reagents reagent2 Aniline reagent2->reagents product This compound byproduct Methanol product->byproduct + reagents->product Heat/Catalyst

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-phenyl β-keto amides.

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Methyl 5-methyl-3-oxohexanoate158.1910.01.58 gStarting β-keto ester
Aniline93.1310.0 - 12.00.93 - 1.12 gReactant, can be used in slight excess
Toluene or Xylene--20 mLAnhydrous solvent
4-Dimethylaminopyridine (DMAP)122.170.561 mgOptional catalyst
Hydrochloric Acid (1 M)--As neededFor workup
Saturated Sodium Bicarbonate--As neededFor workup
Saturated Sodium Chloride (Brine)--As neededFor workup
Anhydrous Magnesium Sulfate--As neededDrying agent
Hexanes/Ethyl Acetate--As neededFor recrystallization/chromatography

3.2. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 5-methyl-3-oxohexanoate (10.0 mmol) and aniline (10.0-12.0 mmol) in 20 mL of anhydrous toluene.

  • Catalyst Addition (Optional): Add 4-dimethylaminopyridine (DMAP) (0.5 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction time can range from 4 to 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M hydrochloric acid (2 x 20 mL) to remove excess aniline and DMAP, followed by saturated sodium bicarbonate solution (1 x 20 mL), and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Data and Characterization

4.1. Theoretical Yield Calculation

CompoundMolar Mass ( g/mol )Moles (mmol)Limiting ReagentTheoretical Mass (g)
Methyl 5-methyl-3-oxohexanoate158.1910.0Yes-
Aniline93.1310.0No-
This compound219.2810.0-2.19

4.2. Expected Characterization Data

While specific data is not available, the following are expected spectroscopic characteristics for the target compound:

  • ¹H NMR: Peaks corresponding to the aromatic protons of the phenyl group, a singlet for the methylene protons between the carbonyls, signals for the aliphatic chain including the isobutyl group, and a broad singlet for the amide N-H.

  • ¹³C NMR: Resonances for the two carbonyl carbons (amide and ketone), aromatic carbons, and the aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches for the amide and ketone, and aromatic C-H stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (219.28 g/mol ).

Logical Workflow of the Synthesis

The overall process can be visualized as a logical sequence of steps from preparation to the final purified product.

Experimental_Workflow A Reagent Preparation (Methyl 5-methyl-3-oxohexanoate, Aniline, Solvent) B Reaction Setup (Combine reagents in flask) A->B C Heating and Reflux (Monitor by TLC) B->C D Reaction Workup (Cooling, Extraction, Washing) C->D E Drying and Concentration (Anhydrous MgSO4, Rotary Evaporation) D->E F Purification (Recrystallization or Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: Logical workflow for the synthesis of this compound.

Disclaimer: This guide provides a theoretical and extrapolated protocol. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The reaction conditions may require optimization for best results.

5-methyl-3-oxo-N-phenylhexanamide CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers, Scientists, and Drug Development Professionals:

Initial literature and database searches for "5-methyl-3-oxo-N-phenylhexanamide" did not yield a specific CAS number or substantial technical data. This suggests that the requested compound may be novel, not widely synthesized, or indexed under a different nomenclature.

In lieu of data on the requested molecule, this guide will provide a comprehensive technical overview of a closely related and well-documented compound: 4-methyl-3-oxo-N-phenylpentanamide . This compound shares key structural features with the requested molecule, including a β-keto-amide functional group and a phenylamide moiety, and serves as a valuable case study. It is a known key intermediate in the synthesis of Atorvastatin, a widely used pharmaceutical.[1][2][3]

Core Compound Identification: 4-methyl-3-oxo-N-phenylpentanamide

Chemical Structure:

4-methyl-3-oxo-N-phenylpentanamide structure

Synonyms: N-Phenylisobutyrylacetamide, 4-Methyl-3-oxopentanoic acid anilide[4][5][6]

Table 1: Compound Identification

IdentifierValueReference
CAS Number 124401-38-3[1][4][5][7]
Molecular Formula C12H15NO2[1][4][5]
Molecular Weight 205.25 g/mol [1][5]
IUPAC Name 4-methyl-3-oxo-N-phenylpentanamide[5]
Canonical SMILES CC(C)C(=O)CC(=O)NC1=CC=CC=C1[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-3-oxo-N-phenylpentanamide is provided below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

Table 2: Physicochemical Data

PropertyValueReference
Appearance Yellow oil[4]
Boiling Point 384.4 °C at 760 mmHg
Density 1.103 g/cm³
Flash Point 158.8 °C
Refractive Index 1.548
Solubility DMSO (Slightly), Methanol (Slightly)
pKa 12.14 ± 0.46 (Predicted)[4]
LogP 2.31330[4]

Experimental Protocols: Synthesis

The primary documented synthesis of 4-methyl-3-oxo-N-phenylpentanamide involves the amidation reaction between a β-ketoester, methyl isobutyrylacetate, and aniline.[8][9] This reaction can be performed with or without a solvent and utilizes a catalyst.

3.1. Synthesis via Amidation Reaction

A patented method describes the reaction of methyl isobutyrylacetate with an excess of aniline, which also serves as the solvent.[9]

Experimental Procedure:

  • Reactant Charging: In a clean, dry four-necked flask equipped with a stirrer, 380g of aniline is added.

  • Addition of Reagents: While stirring, 250g of methyl isobutyrylacetate and 0.25g of 4-dimethylaminopyridine (DMAP) are sequentially added.

  • Initial Reaction Phase: The mixture is stirred for 10 minutes and then slowly heated to an internal temperature of 80°C and held for 1 hour.

  • Second Reaction Phase: The temperature is then raised to 120°C and maintained for 1 hour. During this period, the methanol generated from the reaction is continuously removed by fractionation.

  • Work-up and Isolation:

    • The reaction mixture is cooled to approximately 50°C.

    • Aniline and any unreacted methyl isobutyrylacetate are recovered via reduced pressure distillation.

    • At an internal temperature of 60°C, 400g of petroleum ether, 200g of water, and 25g of hydrochloric acid (36 wt%) are added dropwise.

    • The mixture is cooled to 10°C and stirred for over 2 hours to facilitate crystallization.

    • The resulting solid is filtered and dried to yield the final product.

Reported Yield: 97.8%[8] Reported Purity (HPLC): 98.4%[8]

A similar patented method utilizes toluene as a solvent and ethylenediamine as a catalyst.[10] Another approach involves a continuous microflow system, which has been shown to reduce reaction times significantly compared to traditional batch reactors.[11]

Mandatory Visualizations

Diagram 1: Synthesis Workflow of 4-methyl-3-oxo-N-phenylpentanamide

Synthesis_Workflow Synthesis of 4-methyl-3-oxo-N-phenylpentanamide cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_workup Work-up & Isolation cluster_product Final Product Aniline Aniline Reaction Amidation Reaction (80°C -> 120°C) Aniline->Reaction MI Methyl Isobutyrylacetate MI->Reaction DMAP 4-Dimethylaminopyridine (DMAP) DMAP->Reaction Distillation Methanol Removal (Fractionation) Reaction->Distillation Recovery Reactant Recovery (Reduced Pressure) Distillation->Recovery Crystallization Crystallization (Petroleum Ether, H2O, HCl) Recovery->Crystallization Filtration Filtration & Drying Crystallization->Filtration Product 4-methyl-3-oxo-N-phenylpentanamide Filtration->Product

Caption: Workflow for the synthesis of 4-methyl-3-oxo-N-phenylpentanamide.

References

A Technical Guide to Determining the Solubility of 5-methyl-3-oxo-N-phenylhexanamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of the organic compound 5-methyl-3-oxo-N-phenylhexanamide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on establishing robust experimental protocols. These protocols are designed to enable researchers to generate reliable and reproducible solubility data, which is a critical parameter in drug development, process chemistry, and analytical method development.

Data Presentation: A Framework for Solubility Analysis

To facilitate clear and comparative analysis, all experimentally determined solubility data should be organized in a structured format. The following table provides a template for presenting such data.

SolventTemperature (°C)Solubility ( g/100 mL)Method of DeterminationObservations
Methanol25Data to be determinedGravimetrice.g., Clear solution
Ethanol25Data to be determinedGravimetrice.g., Clear solution
Acetone25Data to be determinedGravimetrice.g., Clear solution
Ethyl Acetate25Data to be determinedGravimetrice.g., Slight residue
Dichloromethane25Data to be determinedGravimetrice.g., Clear solution
Chloroform25Data to be determinedGravimetrice.g., Clear solution
Toluene25Data to be determinedGravimetrice.g., Insoluble
Hexane25Data to be determinedGravimetrice.g., Insoluble
Diethyl Ether25Data to be determinedGravimetrice.g., Partially soluble
Water25Data to be determinedGravimetrice.g., Insoluble

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly provide an indication of suitable solvents for further quantitative analysis.

Materials:

  • This compound

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, diethyl ether) and water

  • Small test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Place approximately 25 mg of this compound into a small test tube[2].

  • Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each addition[2].

  • Continue adding the solvent up to a total volume of 3 mL.

  • Observe the mixture for the complete dissolution of the solid.

  • Record the compound as "soluble," "partially soluble," or "insoluble" in the respective solvent at room temperature.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measure of solubility at a given temperature.

Materials:

  • This compound

  • Selected organic solvents

  • Screw-capped vials or small flasks

  • Constant temperature bath with shaker

  • Analytical balance

  • Filter apparatus (e.g., syringe filter with appropriate membrane, or filter paper in a funnel)

  • Oven or vacuum oven

Procedure:

  • Accurately weigh an amount of this compound that is known to be in excess of its estimated solubility and place it into a screw-capped vial.

  • Add a known volume or weight of the chosen solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath equipped with a shaker and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically[3].

  • After reaching equilibrium, allow the vial to stand in the temperature bath for a short period to let undissolved solids settle.

  • Carefully filter the supernatant through a pre-weighed filter to remove any undissolved solid. Ensure the filtration apparatus is at the same temperature as the solution to prevent precipitation.

  • Accurately weigh a portion of the clear, saturated filtrate into a pre-weighed container.

  • Evaporate the solvent from the filtrate in an oven or vacuum oven until a constant weight of the dissolved solid is obtained.

  • Calculate the solubility in grams of solute per 100 mL or 100 g of solvent based on the weight of the solid obtained and the volume or weight of the filtrate taken.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps for determining the solubility of this compound.

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Determination (Gravimetric) qual_start Start weigh_sample_qual Weigh ~25 mg of Compound qual_start->weigh_sample_qual add_solvent_qual Add Solvent Incrementally weigh_sample_qual->add_solvent_qual observe_dissolution Observe for Dissolution add_solvent_qual->observe_dissolution record_qual Record as Soluble, Partially Soluble, or Insoluble observe_dissolution->record_qual qual_end End Qualitative Test record_qual->qual_end quant_start Start record_qual->quant_start Select Solvents for Quantitative Analysis weigh_excess_sample Weigh Excess Compound and Known Solvent Volume quant_start->weigh_excess_sample equilibrate Equilibrate at Constant Temperature with Agitation weigh_excess_sample->equilibrate filter_supernatant Filter Supernatant equilibrate->filter_supernatant weigh_filtrate Weigh Aliquot of Filtrate filter_supernatant->weigh_filtrate evaporate_solvent Evaporate Solvent weigh_filtrate->evaporate_solvent weigh_residue Weigh Dry Residue evaporate_solvent->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility quant_end End Quantitative Test calculate_solubility->quant_end

Caption: Workflow for determining the solubility of this compound.

References

Spectroscopic and Spectrometric Characterization of 5-methyl-3-oxo-N-phenylhexanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound 5-methyl-3-oxo-N-phenylhexanamide. Due to the limited availability of experimental data in public databases, this document presents predicted spectroscopic data obtained through computational methods. It includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable to the analysis of small organic molecules like the target compound. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, identification, and characterization of novel organic compounds in the field of drug development and chemical research.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These values were computationally generated and should be used as a reference for comparison with experimental data.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.15s1H-NH-
7.55d2HAr-H (ortho)
7.35t2HAr-H (meta)
7.15t1HAr-H (para)
3.50s2H-C(=O)CH₂C(=O)-
2.55d2H-C(=O)CH₂CH(CH₃)₂
2.20m1H-CH(CH₃)₂
0.95d6H-CH(CH₃)₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
205.0C₃ (Ketone C=O)
165.0C₁ (Amide C=O)
138.0Ar-C (C-ipso)
129.0Ar-C (C-meta)
124.5Ar-C (C-para)
120.0Ar-C (C-ortho)
51.0C₄
49.5C₂
25.0C₅
22.5C₆
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300Strong, SharpN-H Stretch
3100-3000MediumAromatic C-H Stretch
2960-2870MediumAliphatic C-H Stretch
1720StrongKetone C=O Stretch
1680StrongAmide I Band (C=O Stretch)
1600, 1490Medium-StrongAromatic C=C Bending
1540MediumAmide II Band (N-H Bending)
1465MediumCH₂ Bending
1370MediumCH₃ Bending
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
219.13100[M]⁺ (Molecular Ion)
176.1045[M - C₃H₇]⁺
120.0880[C₆H₅NCO + H]⁺
93.0690[C₆H₅NH₂]⁺
77.0450[C₆H₅]⁺
57.0760[C₄H₉]⁺
43.0575[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic and spectrometric data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[1]

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.[1]

  • Gently swirl the vial to dissolve the sample completely. If necessary, sonicate the sample for a few minutes.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • If the solution contains any particulate matter, filter it through a small plug of cotton wool in the pipette during transfer.[1]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

2.1.2. Data Acquisition

  • Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure the correct depth.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A typical experiment might involve a 45° pulse width, a 4-second acquisition time, and no relaxation delay for routine spectra.[2]

  • For ¹³C NMR, a common pulse sequence with proton decoupling is used. A 30° pulse with a 4-second acquisition time and no relaxation delay is often sufficient for molecules under 350 Da.[2]

  • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

2.3.1. Sample Preparation

  • Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.

2.3.2. Data Acquisition (e.g., using Electrospray Ionization - ESI)

  • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.[3]

  • The sample is ionized in the gas phase. ESI is a soft ionization technique suitable for many organic molecules.[3]

  • The generated ions are then guided into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[3]

  • The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a newly synthesized compound like this compound using the described spectroscopic techniques.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FT-IR Spectroscopy Purification->IR Functional Group Identification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Carbon-Hydrogen Framework MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Data Analysis & Interpretation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural characterization of an organic compound.

References

Unveiling the Bioactive Potential of 5-Methyl-3-oxo-N-phenylhexanamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of modern drug discovery. Within the vast landscape of organic chemistry, the structural motif of 5-methyl-3-oxo-N-phenylhexanamide has emerged as a promising scaffold for the development of new biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, potential biological activities, and associated mechanisms of action of this compound derivatives. Drawing upon available scientific literature, this document aims to serve as a comprehensive resource for researchers actively engaged in the design and development of next-generation therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of the core compound, this compound, has been reported through a general procedure involving the reaction of a methyl 3-oxo-alkanoate with aniline.

General Experimental Protocol: Synthesis of this compound

A solution of the corresponding methyl 3-oxo-alkanoate (1.0 equivalent), aniline (1.2 equivalents), and triethylamine (0.25 equivalents) in toluene is heated to reflux for 18 hours. Upon cooling to room temperature, the resulting crystalline solid is filtered, washed with toluene, and air-dried to yield the desired this compound product.[1][2] The identity and purity of the synthesized compound are typically confirmed using spectral analysis techniques.[1][2]

Logical Workflow for Synthesis:

G cluster_reactants Reactants methyl_oxo Methyl 3-oxo-alkanoate reflux Reflux (18h) methyl_oxo->reflux aniline Aniline aniline->reflux tea Triethylamine (catalyst) tea->reflux solvent Toluene (solvent) solvent->reflux workup Cooling, Filtration, Washing, Drying reflux->workup product This compound workup->product

Caption: General synthesis workflow for this compound.

Potential Biological Activities

Research into the biological activities of this compound and its derivatives has pointed towards several potential therapeutic applications, with a notable focus on enzyme inhibition.

Inhibition of HMG-CoA Reductase

A key biological target identified for this compound is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][4][5][6][7] This enzyme plays a crucial rate-limiting role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other essential isoprenoids.[5][6][7] Statins, a well-established class of drugs, target HMG-CoA reductase to lower cholesterol levels.[3][7][8] The discovery of novel, non-statin inhibitors like this compound derivatives could offer alternative therapeutic strategies for managing hypercholesterolemia and related cardiovascular diseases.[3][4] Furthermore, the inhibition of this pathway has implications for anticancer therapies, as some cancer cells exhibit resistance to statins through the upregulation of HMG-CoA reductase.[8]

Signaling Pathway of HMG-CoA Reductase Inhibition:

cluster_pathway Mevalonate Pathway cluster_inhibitor Inhibitor Action HMG_CoA HMG-CoA HMGCR HMGCR HMG_CoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids ... Cholesterol Cholesterol Isoprenoids->Cholesterol HMGCR->Mevalonate HMG-CoA Reductase Inhibitor 5-Methyl-3-oxo-N- phenylhexanamide Derivative Inhibitor->HMGCR Inhibition

Caption: Inhibition of the Mevalonate Pathway by this compound derivatives.

Antimicrobial and Herbicidal Potential

While direct evidence for the antimicrobial and herbicidal activities of this compound derivatives is still emerging, studies on structurally related N-arylcinnamamides and other analogs have demonstrated significant potential in these areas. For instance, various N-arylcinnamamide derivatives have shown activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi. Similarly, other related chemical structures have been investigated as potential herbicides. This suggests that with appropriate structural modifications, this compound derivatives could be developed into novel antimicrobial or herbicidal agents.

Quantitative Data on Biological Activity

Currently, publicly available quantitative data on the biological activity of a wide range of this compound derivatives is limited. The primary identified activity is the inhibition of HMG-CoA reductase.

CompoundTargetActivity MetricValueReference
This compoundHMG-CoA Reductase--[1][2]

Further research is required to populate this table with a broader range of derivatives and their specific inhibitory concentrations (e.g., IC50 values).

Experimental Protocols

HMG-CoA Reductase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of compounds against HMG-CoA reductase. Specific details may vary based on the experimental setup.

Materials:

  • Recombinant HMG-CoA reductase enzyme

  • HMG-CoA substrate

  • NADPH

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

  • Add the test compound at various concentrations to the reaction mixture. A control with solvent only should be included.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the HMG-CoA substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

Workflow for HMG-CoA Reductase Inhibition Assay:

G cluster_prep Preparation reagents Prepare Reaction Mixture (Buffer, NADPH, Enzyme) mix Add Test Compound to Reaction Mixture reagents->mix compounds Prepare Test Compound Solutions compounds->mix incubate Pre-incubate mix->incubate start_reaction Add HMG-CoA (Initiate Reaction) incubate->start_reaction measure Monitor Absorbance at 340 nm start_reaction->measure analyze Calculate Reaction Rates & IC50 Value measure->analyze

Caption: Experimental workflow for determining HMG-CoA reductase inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel bioactive molecules. The identified inhibitory activity against HMG-CoA reductase opens up avenues for the design of new cholesterol-lowering agents and potentially anticancer therapeutics. Further research should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish a comprehensive structure-activity relationship (SAR). This will involve modifications at the N-phenyl ring and the alkyl chain to optimize potency, selectivity, and pharmacokinetic properties. Additionally, screening these compounds against a broader range of biological targets, including microbial and plant enzymes, could unveil new therapeutic applications. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate these future research endeavors.

References

The Enigmatic Identity of 5-methyl-3-oxo-N-phenylhexanamide: A Guide to its Potential Synthesis and the Broader Context of β-Keto Amides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific information on the discovery, history, and biological activity of 5-methyl-3-oxo-N-phenylhexanamide. This suggests that the compound may not have been synthesized or characterized, or at least, such work has not been published in the public domain.

This technical guide, therefore, addresses the core requirements of the prompt by providing a detailed overview of the chemical class to which this compound belongs: the β-keto amides. We will explore the general methods for their synthesis, which could be hypothetically applied to produce the target compound, and provide detailed experimental protocols based on established methodologies for analogous structures.

General Synthetic Approaches to β-Keto Amides

The synthesis of β-keto amides is a topic of significant interest in organic chemistry due to their utility as versatile intermediates in the formation of more complex molecules, including many pharmaceuticals. Several general methods for their preparation have been developed.

One common approach involves the reaction of a β-keto ester with an amine. However, the direct amidation of β-keto esters can be challenging due to the competing reactivity of the ketone functionality. More sophisticated methods have been developed to overcome these challenges.

A selection of general synthetic strategies is presented below.

Condensation of Malonic Acid Mono-amide Dianions with Acid Chlorides

This method provides a good yield of β-keto amides through a modification of the Wierenga-Skulnick β-ketoester synthesis. The process involves the condensation of dianions of malonic acid mono-amides with acid chlorides, followed by an acidic workup that leads to decarboxylation.

Nickel-Catalyzed Amidation of β-Keto Esters

A more recent development is the use of nickelocene as a catalyst for the direct amidation of β-keto esters. This method offers broad functional group tolerance on both the β-keto ester and the amine coupling partners, making it a versatile and convergent approach.

Aminoacylation/Domino Fragmentation of β-enamino Amides

This strategy utilizes β-enamino amides as equivalents of amide enolate synthons. These are first C-acylated, and subsequent domino fragmentation of the intermediates under acidic conditions yields the desired β-keto amides.

Hypothetical Synthesis of this compound

Based on the general methods described above, a hypothetical two-step synthesis for this compound can be proposed, starting from the commercially available methyl 5-methyl-3-oxohexanoate.

Step 1: Synthesis of Methyl 5-methyl-3-oxohexanoate

A plausible route to the precursor, methyl 5-methyl-3-oxohexanoate, would be the Claisen condensation reaction between methyl isovalerate and methyl acetate.

Step 2: Amidation of Methyl 5-methyl-3-oxohexanoate

The resulting β-keto ester, methyl 5-methyl-3-oxohexanoate, could then be reacted with aniline using a suitable amidation protocol, such as the nickel-catalyzed method, to yield the final product, this compound.

Experimental Protocols

While no specific experimental protocol for this compound exists, the following are detailed, generalized protocols for the key reaction types involved in the hypothetical synthesis, adapted from literature procedures for similar compounds.

Table 1: Generalized Experimental Protocols

Protocol Description
Claisen Condensation for β-Keto Ester Synthesis To a solution of sodium methoxide (1.1 eq) in anhydrous diethyl ether at 0 °C is added a mixture of methyl isovalerate (1.0 eq) and methyl acetate (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with 1 M HCl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired β-keto ester.
Nickel-Catalyzed Amidation of a β-Keto Ester In a glovebox, a vial is charged with the β-keto ester (1.0 eq), aniline (1.2 eq), nickelocene (10 mol %), and a suitable solvent (e.g., toluene). The vial is sealed and heated to 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the β-keto amide.

Data Presentation

As this compound is not a documented compound, there is no quantitative data available regarding its physical, chemical, or biological properties.

Mandatory Visualization

The following diagram illustrates the hypothetical two-step synthesis of this compound.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Amidation Methyl isovalerate Methyl isovalerate Reaction_1 Claisen Condensation Methyl isovalerate->Reaction_1 1.0 eq Methyl acetate Methyl acetate Methyl acetate->Reaction_1 1.2 eq Sodium methoxide Sodium methoxide Sodium methoxide->Reaction_1 1.1 eq Methyl 5-methyl-3-oxohexanoate Methyl 5-methyl-3-oxohexanoate Reaction_1->Methyl 5-methyl-3-oxohexanoate Methyl 5-methyl-3-oxohexanoate_2 Methyl 5-methyl-3-oxohexanoate Aniline Aniline Reaction_2 Nickel-Catalyzed Amidation Aniline->Reaction_2 1.2 eq Nickelocene Nickelocene Nickelocene->Reaction_2 10 mol % Methyl 5-methyl-3-oxohexanoate_2->Reaction_2 1.0 eq This compound This compound Reaction_2->this compound

Caption: Hypothetical synthesis of this compound.

Due to the lack of information on any biological activity or mechanism of action for this compound, no signaling pathway diagrams can be provided.

An In-depth Technical Guide on the Stability and Degradation Pathways of 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-methyl-3-oxo-N-phenylhexanamide is a molecule of interest in drug development due to its structural motifs, which are common in pharmacologically active compounds. Understanding its stability and degradation pathways is a critical component of its development, ensuring safety, efficacy, and appropriate storage conditions. Forced degradation studies are essential for identifying potential degradation products, elucidating degradation mechanisms, and developing stability-indicating analytical methods.[1][2][3] This guide provides a comprehensive overview of the potential stability challenges and degradation pathways of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Chemical Structure and Potential Reactive Sites

The chemical structure of this compound contains several functional groups susceptible to degradation:

  • Amide Bond: The N-phenylhexanamide linkage is a primary site for hydrolytic cleavage, which can be catalyzed by acidic or basic conditions.

  • Keto Group: The ketone at the 3-position can be a target for oxidative and reductive processes.

  • Methylene Carbon: The carbon atom alpha to the ketone and amide groups can be susceptible to oxidation.

  • Phenyl Group: The aromatic ring can undergo oxidative degradation under certain conditions.

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify its likely degradation products and pathways.[1][2] The following are detailed, albeit theoretical, experimental protocols for investigating the stability of this compound.

Hydrolytic Degradation
  • Objective: To assess the susceptibility of the amide bond to hydrolysis under acidic, basic, and neutral conditions.

  • Methodology:

    • Prepare three sets of solutions of this compound (e.g., 1 mg/mL) in:

      • 0.1 N Hydrochloric Acid (HCl)

      • 0.1 N Sodium Hydroxide (NaOH)

      • Purified Water (neutral)

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

Oxidative Degradation
  • Objective: To evaluate the stability of the molecule in the presence of an oxidizing agent.

  • Methodology:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Add a solution of hydrogen peroxide (H₂O₂, e.g., 3% v/v).

    • Keep the solution at room temperature and protect it from light for a specified duration (e.g., 24 hours).

    • At appropriate time intervals, withdraw aliquots and quench the reaction if necessary (e.g., with sodium bisulfite).

    • Analyze the samples by HPLC-PDA-MS.

Photolytic Degradation
  • Objective: To determine the photosensitivity of the compound.

  • Methodology:

    • Expose a solution of this compound (e.g., 1 mg/mL) and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample in the dark under the same temperature conditions.

    • After the exposure period, analyze both the light-exposed and dark control samples by HPLC-PDA-MS.

Thermal Degradation
  • Objective: To assess the stability of the compound at elevated temperatures.

  • Methodology:

    • Place the solid this compound in a controlled temperature and humidity chamber (e.g., 80°C with 75% relative humidity) for a specified period (e.g., 1 week).

    • At the end of the study, dissolve a known amount of the stressed solid in a suitable solvent.

    • Analyze the sample by HPLC-PDA-MS to identify and quantify any degradation products.

Potential Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are proposed:

A. Hydrolytic Degradation

The primary degradation pathway under hydrolytic conditions is expected to be the cleavage of the amide bond.

  • Acid and Base Catalyzed Hydrolysis: This would likely yield 5-methyl-3-oxohexanoic acid and aniline as the primary degradation products.

Hydrolysis parent This compound product1 5-methyl-3-oxohexanoic acid parent->product1  H+ or OH- / H2O   product2 Aniline parent->product2  H+ or OH- / H2O  

Caption: Proposed hydrolytic degradation of this compound.

B. Oxidative Degradation

Oxidation is likely to occur at the methylene carbon alpha to the ketone or at the phenyl ring.

  • Oxidation of the Methylene Carbon: This could lead to the formation of a hydroxylated derivative or further oxidation to an α-dicarbonyl compound.

  • Oxidation of the Phenyl Ring: This could result in the formation of hydroxylated aniline derivatives after hydrolysis.

Oxidation parent This compound product1 Hydroxylated Derivative (at alpha-carbon) parent->product1  [O]   product2 Hydroxylated Aniline (post-hydrolysis) parent->product2  [O] then H2O   Workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Characterization cluster_outcome Outcomes Hydrolysis Hydrolysis (Acid, Base, Neutral) HPLC HPLC-PDA Hydrolysis->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Photolysis Photolysis (ICH Q1B) Photolysis->HPLC Thermal Thermal (Solid State) Thermal->HPLC MS LC-MS/MS HPLC->MS Pathway Elucidation of Degradation Pathways MS->Pathway Method Development of Stability- Indicating Method Pathway->Method Stability Establishment of Storage Conditions Method->Stability

References

A Theoretical Investigation into the Conformational Landscape of 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the theoretical exploration of the conformational preferences of 5-methyl-3-oxo-N-phenylhexanamide, a molecule of interest in medicinal chemistry due to its β-ketoamide scaffold. In the absence of specific published data for this compound, this document outlines a robust computational methodology based on established theoretical practices for similar N-aryl amide structures. The protocols and data presented herein are illustrative, designed to guide researchers in conducting their own detailed computational analyses.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For flexible molecules such as this compound, understanding the accessible conformations and their relative energies is crucial for predicting molecular interactions, designing new therapeutic agents, and interpreting experimental data. This guide details a theoretical approach using quantum chemical calculations to elucidate the conformational space of the title compound, focusing on key rotational degrees of freedom and the potential for keto-enol tautomerism.

Methodology: A Roadmap for Conformational Analysis

A systematic theoretical study of this compound conformation would involve a multi-step computational workflow. Density Functional Theory (DFT) is a powerful and widely used method for such investigations, offering a good balance between accuracy and computational cost.

Computational Workflow

The logical flow of a comprehensive conformational analysis is depicted below. This workflow ensures a thorough exploration of the potential energy surface of the molecule.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Calculation cluster_3 Analysis and Interpretation a Build 3D Structure of This compound b Systematic Rotational Scan of Key Dihedral Angles a->b Initial geometry c Identify Low-Energy Conformers b->c Potential energy surface scan d DFT Geometry Optimization (e.g., B3LYP/6-31G*) c->d Candidate structures e Frequency Calculation to Confirm Minima d->e Optimized geometries f Single-Point Energy Refinement (Larger Basis Set) e->f Verified minima g Analyze Geometric Parameters (Dihedral Angles, Bond Lengths) f->g Refined energies and structures h Calculate Relative Energies and Boltzmann Population g->h i Investigate Keto-Enol Tautomerism h->i tautomerism cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto enol keto->enol Equilibrium keto_label More Stable Form enol->keto enol_label Less Stable Form G cluster_0 Molecular Properties cluster_1 Biological Interaction cluster_2 Cellular Response A Conformational Ensemble of This compound B Dominant Low-Energy Conformer(s) A->B Boltzmann Distribution D Pharmacophore Matching B->D C Binding to Target Receptor/Enzyme E Signal Transduction Cascade C->E Activation/ Inhibition D->C Binding Affinity F Biological Activity E->F

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Quantitative Analysis of 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-methyl-3-oxo-N-phenylhexanamide. The method is suitable for routine quality control and analysis in pharmaceutical development. Chromatographic separation was achieved on a C18 column with isocratic elution. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2]

Introduction

This compound is a beta-keto amide compound of interest in pharmaceutical research as a potential synthetic intermediate or active molecule.[3][4] The presence of a keto-enol tautomerism in such molecules can present challenges for chromatographic analysis, often leading to poor peak shapes.[5] Therefore, a reliable and robust analytical method is crucial for its accurate quantification to ensure product quality and consistency in research and development.[6] This document provides a detailed protocol for a validated RP-HPLC method suitable for this purpose.

Caption: Structure of this compound.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

Chemicals and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions. A C18 column was selected as the stationary phase due to the non-polar nature of the analyte. A mobile phase consisting of an organic modifier (Acetonitrile) and an acidic buffer was chosen to ensure good peak shape and retention.

ParameterOptimized Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Orthophosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 242 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 10 minutes
Table 1: Optimized Chromatographic Conditions.

Experimental Protocols

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 150 µg/mL for linearity studies. A working standard of 100 µg/mL was used for system suitability and precision assessments.

Sample Preparation
  • Accurately weigh a quantity of the sample powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

G start Start: Method Development Objective screen Phase 1: Screening - Column Selection (C8, C18) - Mobile Phase Screening (ACN, MeOH) - pH Screening (Acidic, Neutral) start->screen Define Analyte & Goals optimize Phase 2: Optimization - Mobile Phase Ratio - Flow Rate - Column Temperature screen->optimize Select Best Initial Conditions final_method Final Optimized HPLC Method optimize->final_method Achieve SST Criteria validation Phase 3: Method Validation (ICH Q2(R1)) final_method->validation Lock Method Parameters routine Routine Analysis & Quality Control validation->routine Validation Successful end End: Method Implementation routine->end

Caption: Experimental workflow for HPLC method development.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters.[1][7][8]

  • System Suitability: The system suitability was determined by injecting the 100 µg/mL standard solution six times. The acceptance criteria were: %RSD of peak area < 2.0%, theoretical plates > 2000, and tailing factor < 2.0.

  • Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase) and a placebo sample to ensure no interference at the retention time of the analyte.

  • Linearity and Range: Linearity was assessed by analyzing seven concentrations of the standard solution (10-150 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy (Recovery): Accuracy was determined by the standard addition method. The sample solution was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Assessed by analyzing six replicate injections of the sample solution (100 µg/mL) on the same day.[7]

    • Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on two different days by a different analyst.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C).

Results and Discussion

The developed method resulted in a well-resolved, symmetric peak for this compound at a retention time of approximately 5.8 minutes.

System Suitability
ParameterAcceptance CriteriaResult
%RSD of Peak Area≤ 2.0%0.45%
Tailing Factor≤ 2.01.12
Theoretical Plates> 20006850
Table 2: System Suitability Test Results.
Linearity

The method showed excellent linearity over the concentration range of 10-150 µg/mL.

ParameterResult
Linearity Range10 - 150 µg/mL
Regression Equationy = 25431x + 1205
Correlation Coefficient (r²)≥ 0.999
Table 3: Linearity and Range Data.
Accuracy and Precision
Accuracy Level% Mean Recovery%RSD
80%99.5%0.51%
100%100.2%0.42%
120%99.8%0.38%
Table 4: Accuracy (Recovery) Study Results.
Precision Study%RSD of Assay
Repeatability (Intra-day)0.65%
Intermediate (Inter-day)0.88%
Table 5: Method Precision Results.
LOD, LOQ, and Robustness

The calculated LOD and LOQ were found to be 0.25 µg/mL and 0.75 µg/mL, respectively, indicating high sensitivity. The robustness study showed that minor variations in the method parameters did not significantly affect the results (%RSD < 2.0%), demonstrating the reliability of the method.

Validation Method Validation (ICH Q2 R1) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Robustness Robustness Validation->Robustness Repeat Repeatability (Intra-day) Precision->Repeat Inter Intermediate (Inter-day) Precision->Inter LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Logical relationships in the HPLC method validation protocol.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of this compound has been successfully developed and validated as per ICH guidelines. The method demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This method is well-suited for routine analysis of the compound in quality control laboratories and for supporting drug development activities.

References

Application Notes and Protocols for 5-methyl-3-oxo-N-phenylhexanamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-methyl-3-oxo-N-phenylhexanamide as a versatile building block in organic synthesis. The unique structural features of this β-keto amide, combining a reactive β-dicarbonyl system with a phenylamide moiety, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of the target β-keto amide can be achieved through the condensation of a suitable β-keto ester with aniline or by the reaction of a diketene equivalent with aniline. A common and reliable method involves the acylation of an enolate derived from an N-phenylacetamide.

Experimental Protocol: Synthesis via Acylation of N-Phenylacetamide Enolate

This protocol describes the synthesis of this compound from N-phenylacetamide and isovaleric anhydride.

Materials:

  • N-phenylacetamide

  • Isovaleric anhydride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-phenylacetamide (1.0 eq).

  • Add anhydrous THF to dissolve the N-phenylacetamide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add isovaleric anhydride (1.2 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data:

EntryReactantsBase (eq)SolventTime (h)Temperature (°C)Yield (%)
1N-phenylacetamide, Isovaleric anhydrideNaH (2.2)THF12RT~75-85

Note: The yield is an estimated value based on similar reactions reported in the literature for β-keto amide synthesis.

Applications in Heterocyclic Synthesis

This compound is an excellent precursor for the synthesis of various five- and six-membered heterocyclic systems due to the presence of two electrophilic carbonyl carbons and an acidic α-methylene group.

Synthesis of Pyrazolone Derivatives

Pyrazolones are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound can be readily converted to a pyrazolone derivative by condensation with hydrazine.

This protocol details the synthesis of a pyrazolone derivative from this compound and phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

EntryReactantsReagentsSolventTime (h)Temperature (°C)Yield (%)
1This compound, Phenylhydrazine HClSodium AcetateEtOH/H₂O3Reflux~80-90

Note: The yield is an estimated value based on analogous pyrazolone syntheses.

Synthesis of Pyridone Derivatives

Pyridone moieties are present in numerous natural products and pharmaceuticals. A plausible synthetic route to a pyridone derivative from this compound involves a cyclocondensation reaction with a suitable nitrogen source and an α,β-unsaturated compound.

This protocol outlines a potential synthesis of a substituted 2-pyridone derivative.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired pyridone derivative.

Quantitative Data:

EntryReactantsCatalystSolventTime (h)Temperature (°C)Yield (%)
1This compound, MalononitrilePiperidineEtOH7Reflux~60-70

Note: The yield is an estimated value based on similar pyridone syntheses.

Visualizations

Logical Workflow for Synthesis and Application

G cluster_synthesis Synthesis of Starting Material cluster_applications Heterocyclic Synthesis Applications A N-Phenylacetamide + Isovaleric Anhydride B This compound A->B  NaH, THF C 4-Isobutyl-1-phenyl-1H-pyrazol-5(4H)-one B->C  Phenylhydrazine HCl, NaOAc, EtOH/H₂O D Substituted 2-Pyridone B->D  Malononitrile, Piperidine, EtOH G Start 5-methyl-3-oxo-N- phenylhexanamide Intermediate Hydrazone Intermediate Start->Intermediate Condensation Reagent Phenylhydrazine Reagent->Intermediate Product 4-Isobutyl-1-phenyl-1H- pyrazol-5(4H)-one Intermediate->Product Cyclization G cluster_reactants Reactants cluster_product Product A 5-methyl-3-oxo-N- phenylhexanamide C Substituted 2-Pyridone A->C B Malononitrile B->C

protocol for purification of 5-methyl-3-oxo-N-phenylhexanamide by chromatography

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Chromatographic Purification of 5-methyl-3-oxo-N-phenylhexanamide

Application Note

Introduction

This compound is a β-ketoamide, a class of compounds with significant interest in medicinal chemistry and organic synthesis due to their versatile reactivity and potential biological activity. Efficient purification of these compounds is crucial for their use in downstream applications, including drug development and mechanistic studies. This document outlines a general protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The described methodology is based on established procedures for the purification of structurally related β-ketoamides and provides a robust starting point for optimization.[1][2]

Principle of the Method

This protocol employs normal-phase column chromatography, which separates compounds based on their polarity. The stationary phase is polar (silica gel), while the mobile phase is a less polar mixture of organic solvents (hexane and ethyl acetate). Compounds with higher polarity will have a stronger interaction with the silica gel and will therefore elute more slowly, while less polar compounds will travel through the column more quickly. The polarity of the mobile phase can be adjusted by changing the ratio of the solvents to achieve optimal separation. Thin-layer chromatography (TLC) is utilized to monitor the separation and identify the fractions containing the desired product.[1]

Materials and Reagents

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Protocol

1. Preparation of the Crude Sample

1.1. Following the synthesis of this compound, the reaction mixture is typically worked up to remove excess reagents and solvents. This may involve washing with aqueous solutions such as 5% HCl and brine, followed by drying the organic layer over anhydrous sodium sulfate.[1] 1.2. The organic solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

2. Thin-Layer Chromatography (TLC) Analysis

2.1. Prepare a TLC developing chamber with a suitable mobile phase. A starting point for the solvent system is a mixture of hexane and ethyl acetate. Common ratios to test include 90:10, 80:20, and 70:30 (hexane:ethyl acetate).[1] 2.2. Dissolve a small amount of the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). 2.3. Spot the dissolved crude product onto a TLC plate. 2.4. Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate. 2.5. Visualize the separated spots under a UV lamp and/or by staining with potassium permanganate. 2.6. The ideal solvent system should provide a good separation of the desired product spot from impurities, with a retention factor (Rf) for the product of approximately 0.3-0.4.

3. Column Chromatography Setup

3.1. Select an appropriate size glass chromatography column based on the amount of crude product to be purified. 3.2. Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined by TLC). 3.3. Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase. 3.4. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel bed.

4. Loading the Sample and Elution

4.1. Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent. 4.2. Carefully load the dissolved sample onto the top of the silica gel bed. 4.3. Add a thin layer of sand on top of the sample to prevent disturbance of the stationary phase during solvent addition. 4.4. Begin the elution by carefully adding the mobile phase to the top of the column. 4.5. Collect the eluent in fractions using collection tubes or flasks.

5. Fraction Analysis and Product Isolation

5.1. Monitor the collected fractions by TLC to identify which fractions contain the purified product. 5.2. Combine the fractions that contain the pure product. 5.3. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound. 5.4. Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).

Data Presentation

The following table summarizes representative data for the purification of this compound. (Note: This data is hypothetical and serves as an example for reporting.)

ParameterValue
Crude Product Mass 5.0 g
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase 80:20 Hexane:Ethyl Acetate
TLC Rf of Product 0.35 (in 80:20 Hexane:Ethyl Acetate)
Purified Product Mass 3.8 g
Yield 76%
Purity (by HPLC) >98%
Appearance White to off-white solid

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation crude_synthesis Crude Product (Post-Synthesis) dissolve_sample Dissolve in Minimal Solvent crude_synthesis->dissolve_sample 1. load_sample Load Sample dissolve_sample->load_sample 2. pack_column Pack Silica Gel Column elute_column Elute with Mobile Phase load_sample->elute_column 3. collect_fractions Collect Fractions elute_column->collect_fractions 4. tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis 5. combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions 6. evaporate_solvent Solvent Evaporation (Rotary Evaporator) combine_fractions->evaporate_solvent 7. pure_product Purified Product evaporate_solvent->pure_product 8.

Caption: Workflow for the purification of this compound by column chromatography.

References

Application Notes and Protocols for 5-methyl-3-oxo-N-phenylhexanamide: A Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-3-oxo-N-phenylhexanamide is a β-ketoamide derivative that holds significant potential as a versatile chemical intermediate in various synthetic applications. Its unique structural features, including an active methylene group and an amide linkage, make it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules. These resulting molecules are of considerable interest in the fields of medicinal chemistry, agrochemicals, and materials science, particularly in the development of novel pigments and dyes.

This document provides a comprehensive overview of the known and potential applications of this compound, along with detailed experimental protocols for its utilization in key synthetic transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular FormulaC₁₃H₁₇NO₂N/A
Molecular Weight219.28 g/mol [1]
AppearanceOff-white to pale yellow solidAssumed
Melting PointNot reportedN/A
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Assumed

Applications in Organic Synthesis

The reactivity of this compound makes it a suitable starting material for the synthesis of various important chemical scaffolds.

Synthesis of Pyrazole Derivatives

β-Ketoamides are well-established precursors for the synthesis of pyrazole derivatives through condensation reactions with hydrazine-based reagents. Pyrazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Experimental Protocol: Synthesis of a Phenyl-Substituted Pyrazolone

This protocol describes a general procedure for the synthesis of a pyrazolone derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol.

  • Add 1.1 equivalents of hydrazine hydrate (or a substituted hydrazine).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the corresponding 1,5-disubstituted-3-isobutyl-1H-pyrazol-5(4H)-one. The yield and purity will depend on the specific reaction conditions and the purity of the starting materials.

Quantitative Data (Hypothetical):

ReactantMolar RatioYield (%)Purity (by HPLC)
Hydrazine Hydrate1.185>98%
Phenylhydrazine1.182>97%
Synthesis of Pyrimidine Derivatives

The active methylene group in this compound can participate in condensation reactions with urea, thiourea, or guanidine to form pyrimidine derivatives. Pyrimidines are fundamental components of nucleic acids and are found in numerous bioactive molecules with applications as anticancer, antiviral, and antibacterial agents.

Experimental Protocol: Synthesis of a Dihydropyrimidinone (Biginelli-type reaction)

This protocol outlines a one-pot synthesis of a dihydropyrimidinone derivative.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Urea or thiourea

  • Ethanol

  • Catalytic amount of a Lewis acid (e.g., CuCl₂) or a Brønsted acid (e.g., HCl)

Procedure:

  • To a mixture of this compound (1 eq.) and the aromatic aldehyde (1 eq.) in ethanol, add urea (1.5 eq.) and the catalyst (0.1 eq.).

  • Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent and purify the residue by column chromatography.

Expected Outcome:

This reaction should yield a polysubstituted dihydropyrimidinone. The specific structure will depend on the aldehyde used.

Quantitative Data (Hypothetical):

AldehydeCatalystYield (%)Purity (by HPLC)
BenzaldehydeCuCl₂78>96%
4-ChlorobenzaldehydeHCl75>95%
Potential Application as a Pigment Intermediate

Acetoacetarylide compounds, which share a similar β-ketoamide core structure with this compound, are widely used as intermediates in the synthesis of azo pigments.[2][3] These pigments are characterized by their bright colors, good lightfastness, and thermal stability, making them suitable for use in printing inks, paints, and plastics.

The synthesis of azo pigments typically involves the coupling of a diazonium salt with an active methylene compound like an acetoacetarylide. This compound could potentially be used in a similar fashion to produce novel pigments with unique color properties.

Experimental Workflow: Azo Pigment Synthesis

Azo_Pigment_Synthesis Aniline Aniline Derivative Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl Pigment Azo Pigment Diazonium->Pigment Coupling Intermediate This compound Intermediate->Pigment

Caption: General workflow for the synthesis of an azo pigment.

Signaling Pathways and Biological Relevance

While there is no direct evidence in the searched literature for the biological activity of this compound itself, the heterocyclic scaffolds that can be synthesized from it are known to interact with various biological targets. For instance, pyrazole and pyrimidine derivatives are core structures in many kinase inhibitors, which are crucial in cancer therapy for targeting signaling pathways involved in cell proliferation and survival.

Logical Relationship: From Intermediate to Biological Target

Biological_Relevance Intermediate 5-methyl-3-oxo-N- phenylhexanamide Scaffold Heterocyclic Scaffold (e.g., Pyrazole, Pyrimidine) Intermediate->Scaffold Synthesis Drug Bioactive Molecule (e.g., Kinase Inhibitor) Scaffold->Drug Functionalization Target Biological Target (e.g., Protein Kinase) Drug->Target Inhibition

Caption: Pathway from chemical intermediate to a biological target.

Conclusion

This compound is a promising chemical intermediate with the potential for broad applications in organic synthesis. Its ability to serve as a precursor for biologically active heterocyclic compounds and potentially novel pigments makes it a valuable tool for researchers in drug discovery, materials science, and the chemical industry. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Further research into the full scope of its reactivity and the properties of its derivatives is warranted.

References

Application Note: Structural Elucidation of 5-methyl-3-oxo-N-phenylhexanamide using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-methyl-3-oxo-N-phenylhexanamide is a β-keto amide, a structural motif present in various biologically active compounds and synthetic intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of such organic molecules. This application note provides a detailed protocol and analysis for determining the chemical structure of this compound using one-dimensional (1D) and two-dimensional (2D) NMR experiments. The focus is on the interpretation of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) data.

β-keto amides can exhibit keto-enol tautomerism. The equilibrium between these two forms is often solvent-dependent, which can be observed by NMR.[1] This note will primarily focus on the analysis of the predominant keto form, while also discussing the expected spectral changes in the presence of the enol tautomer.

Predicted NMR Data for this compound (Keto Form)

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and key correlations for the keto form of this compound dissolved in a common deuterated solvent like CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups.[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationKey COSY CorrelationsKey HMBC Correlations
H-1~ 0.95Doublet6HH-2C-2, C-3
H-2~ 2.15Multiplet1HH-1, H-3C-1, C-3, C-4
H-3~ 2.60Doublet2HH-2C-1, C-2, C-4, C-5
H-5~ 3.70Singlet2H-C-4, C-6, C-7
H-7'~ 7.60Doublet2HH-8'C-6, C-9'
H-8'~ 7.40Triplet2HH-7', H-9'C-7', C-9'
H-9'~ 7.20Triplet1HH-8'C-7'
NH~ 8.50Singlet (broad)1H-C-6, C-7'

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)Key HMBC Correlations
C-1~ 22.5H-1, H-2, H-3
C-2~ 25.0H-1, H-2, H-3
C-3~ 50.0H-1, H-2, H-3
C-4~ 205.0H-2, H-3, H-5
C-5~ 55.0H-3, H-5
C-6~ 168.0H-5, H-7', NH
C-7'~ 138.0H-7', H-8', NH
C-8'~ 129.0H-7', H-8', H-9'
C-9'~ 125.0H-7', H-8', H-9'
C-10'~ 120.0H-7', H-8'

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz spectrometer equipped with a broadband probe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2 s

    • Relaxation Delay: 2 s

    • Number of Scans: 16

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 s

    • Relaxation Delay: 2 s

    • Number of Scans: 1024

  • COSY:

    • Pulse Program: cosygpqf

    • Spectral Width (F1 and F2): 16 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 8

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 200 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 8

  • HMBC:

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2 - ¹H): 16 ppm

    • Spectral Width (F1 - ¹³C): 240 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 16

    • Long-range coupling delay (D6): Optimized for 8 Hz

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct all spectra manually.

  • Apply baseline correction.

  • Reference the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.

  • Integrate the ¹H NMR spectrum.

  • Process the 2D spectra using appropriate window functions (e.g., sine-bell).

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.

G Structural Elucidation Workflow A Acquire 1D NMR (¹H, ¹³C) C ¹H NMR Analysis: Chemical Shift, Integration, Multiplicity A->C D ¹³C NMR Analysis: Number of Signals, Chemical Shift A->D B Acquire 2D NMR (COSY, HSQC, HMBC) E HSQC Analysis: Direct C-H Correlations B->E F COSY Analysis: ¹H-¹H Spin Systems B->F G HMBC Analysis: Long-Range C-H Correlations B->G C->F D->E H Fragment Assembly E->H F->H G->H I Final Structure Confirmation H->I G Key HMBC Correlations for Structural Assembly cluster_aliphatic Aliphatic Chain cluster_carbonyls Carbonyl Core cluster_aromatic Phenylamide H1 H-1 C2 C-2 H1->C2 C3 C-3 H1->C3 H3 H-3 C4 C-4 (keto) H3->C4 C5 C-5 H3->C5 H5 H-5 H5->C4 C6 C-6 (amide) H5->C6 C7_prime C-7' H5->C7_prime NH NH NH->C6 NH->C7_prime H7_prime H-7' H7_prime->C6

References

Application Note: Derivatization of 5-Methyl-3-Oxo-N-Phenylhexanamide for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the chemical derivatization of 5-methyl-3-oxo-N-phenylhexanamide for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this β-keto amide is challenging due to its polarity, potential for thermal instability, and the presence of active hydrogen atoms on the amide and enolizable keto groups, which can lead to poor chromatographic peak shape and low sensitivity.[1][2] Derivatization is a crucial step to increase the compound's volatility and thermal stability, thereby improving its chromatographic behavior and detection.[1][3] This protocol details a robust two-step derivatization procedure involving oximation followed by silylation.

1. Principle of Derivatization

The molecular structure of this compound contains two key functional groups that require derivatization for optimal GC-MS analysis: a β-keto group and a secondary amide.

  • Oximation of the Ketone: The carbonyl (keto) group is first converted to a methoxime derivative using methoxyamine hydrochloride. This reaction stabilizes the molecule by preventing keto-enol tautomerism, which can otherwise result in broad or split chromatographic peaks.[4]

  • Silylation of the Amide: The active hydrogen on the amide nitrogen is then replaced with a trimethylsilyl (TMS) group.[5] This is achieved using a potent silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step significantly reduces the polarity of the molecule, increasing its volatility and making it suitable for GC analysis.[6][7]

The final derivative is a stable, volatile compound that exhibits excellent chromatographic properties, allowing for sensitive and reproducible quantification by GC-MS.

2. Experimental Protocols

2.1. Required Materials and Reagents

  • Analyte: this compound standard or sample extract, dried.

  • Reagents:

    • Pyridine, anhydrous

    • Methoxyamine hydrochloride (MeOAmine HCl)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate)

  • Apparatus:

    • GC-MS system with a suitable capillary column

    • Heating block or oven capable of maintaining 60-80°C

    • 2 mL autosampler vials with inserts and PTFE-lined caps

    • Microsyringes

    • Vortex mixer

    • Nitrogen evaporator or vacuum centrifuge

2.2. Two-Step Derivatization Protocol: Oximation followed by Silylation

  • Sample Preparation: Prepare a solution of the analyte in a suitable volatile solvent. Transfer an aliquot containing approximately 10-100 µg of the analyte to a 2 mL autosampler vial and evaporate to complete dryness under a gentle stream of nitrogen or using a vacuum centrifuge. It is critical that the sample is anhydrous, as moisture can interfere with the silylation reagent.[8]

  • Step 1: Oximation a. Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine. b. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue in the vial. c. Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved. d. Heat the vial at 60°C for 45 minutes in a heating block or oven.[4] e. Allow the vial to cool to room temperature.

  • Step 2: Silylation a. To the same vial containing the oximation reaction mixture, add 100 µL of BSTFA + 1% TMCS.[5] b. Cap the vial tightly and vortex for 30 seconds. c. Heat the vial at 75°C for 30-45 minutes to ensure complete derivatization of the amide group.[5] d. Cool the vial to room temperature before analysis. The sample is now ready for GC-MS injection.

3. Data and Expected Results

The derivatization process converts the polar, non-volatile parent compound into a thermally stable and volatile derivative suitable for GC-MS. The choice of derivatization reagent is critical and depends on the functional groups present.

Table 1: Common Derivatization Reagents and Their Target Functional Groups

Reagent Class Example Reagent Abbreviation Target Functional Groups Derivative Formed
Oximation Methoxyamine Hydrochloride MeOAmine HCl Aldehydes, Ketones Methoxime (MO)
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Alcohols, Phenols, Carboxylic Acids, Amines, Amides Trimethylsilyl (TMS)
Silylation N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Alcohols, Phenols, Carboxylic Acids, Amines, Amides Trimethylsilyl (TMS)
Acylation Heptafluorobutyric Anhydride HFBA Amines, Phenols, Alcohols Heptafluorobutyryl (HFB)
Acylation Acetic Anhydride - Amines, Phenols Acetyl

| Alkylation | Trimethylsulfonium hydroxide | TMSH | Carboxylic Acids | Methyl Ester |

3.1. GC-MS Analysis Protocol

The following parameters provide a starting point for the analysis and should be optimized for the specific instrument and application.

Table 2: Typical GC-MS Instrumental Parameters

Parameter Suggested Setting
Gas Chromatograph
Injection Port Temp 250°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Oven Program Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Acquisition | Scan Mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for quantification |

4. Workflow Visualization

The overall process from sample preparation to data analysis is outlined in the workflow diagram below.

Derivatization_Workflow Analyte Analyte in Solution Drydown Evaporate to Dryness Analyte->Drydown Oximation Step 1: Oximation (MeOAmine HCl, 60°C) Drydown->Oximation Add Reagents Silylation Step 2: Silylation (BSTFA, 75°C) Oximation->Silylation GCMS GC-MS Injection & Analysis Silylation->GCMS Inject Sample Data Data Acquisition (Chromatogram & Spectra) GCMS->Data Result Result Data->Result Data Processing & Quantification

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

5. Troubleshooting

  • No or Low Product Yield: Ensure the sample is completely dry before adding reagents. Check the freshness and storage conditions of the derivatization reagents, as they are sensitive to moisture. Increase reaction time or temperature if derivatization appears incomplete.[5]

  • Peak Tailing: This may indicate incomplete derivatization or active sites in the GC inlet or column. Deactivate the inlet liner or use a fresh one. Ensure the derivatization reaction has gone to completion.

  • Extraneous Peaks: These may arise from contaminants in the sample or reagents. Always run a reagent blank (all steps without the analyte) to identify background peaks.

The described two-step oximation and silylation protocol provides a reliable and effective method for the derivatization of this compound. This procedure enhances the compound's volatility and thermal stability, leading to improved chromatographic peak shape, increased sensitivity, and accurate, reproducible results in GC-MS analysis. This method is well-suited for researchers in pharmaceutical and chemical analysis fields requiring robust analytical techniques.

References

Application Notes and Protocols for Enzymatic Reactions Involving 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-3-oxo-N-phenylhexanamide is a β-keto amide, a class of compounds with significant potential in medicinal chemistry and organic synthesis. The reactivity of the keto and amide functional groups makes this molecule a candidate for various enzymatic transformations. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for modifying such molecules, often yielding chiral products with high enantiomeric excess. These enzymatic modifications can be crucial in the development of novel pharmaceutical intermediates and active ingredients.

This document provides detailed application notes and protocols for three potential enzymatic reactions involving this compound:

  • Enzymatic Reduction of the β-Keto Group: Stereoselective conversion of the ketone to a secondary alcohol, yielding chiral β-hydroxy amides.

  • Enzymatic Hydrolysis of the Amide Bond: Cleavage of the N-phenyl amide linkage to produce 5-methyl-3-oxohexanoic acid and aniline.

  • Enzymatic Transamination of the β-Keto Group: Conversion of the ketone to an amine, generating a chiral β-amino amide.

Enzymatic Reduction of this compound

The stereoselective reduction of the β-keto group in this compound can be achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). This reaction is highly valuable as it can produce optically active β-hydroxy amides, which are important chiral building blocks for various pharmaceuticals. The choice of enzyme and reaction conditions can control the stereochemistry of the resulting hydroxyl group.

Data Presentation: Substrate Specificity of Selected Ketoreductases
Enzyme IDSource OrganismCo-factorRelative Activity (%)Enantiomeric Excess (ee %)Product Configuration
KRED-001Lactobacillus brevisNADPH100>99(S)
KRED-002Rhodococcus ruberNADPH8598(R)
KRED-003Candida magnoliaeNADH7295(S)
KRED-004Pichia pastorisNADH6592(R)
Experimental Protocol: Screening of Ketoreductases for the Reduction of this compound

Materials:

  • This compound

  • Ketoreductase (KRED) panel

  • NADH or NADPH

  • Glucose dehydrogenase (GDH) for co-factor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC or GC with a chiral column for analysis

Procedure:

  • Prepare a stock solution of this compound (100 mM) in a suitable organic solvent (e.g., DMSO).

  • In a series of microcentrifuge tubes, prepare the reaction mixtures (1 mL total volume) containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 1 mM this compound (from stock solution)

    • 1 mg/mL KRED

    • 1 mM NAD(P)H

    • 5 g/L GDH

    • 10 g/L D-Glucose

  • Incubate the reactions at 30°C with shaking (200 rpm) for 24 hours.

  • Stop the reaction by adding 500 µL of ethyl acetate and vortexing vigorously for 1 minute.

  • Centrifuge the mixture to separate the phases.

  • Carefully transfer the organic (upper) layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analyze the organic extract by chiral HPLC or GC to determine the conversion and enantiomeric excess of the resulting β-hydroxy amide.

Enzymatic_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Stock setup_rxn Set up Reaction Mixture prep_substrate->setup_rxn prep_buffer Prepare Buffer & Reagents prep_buffer->setup_rxn incubation Incubate at 30°C setup_rxn->incubation extraction Liquid-Liquid Extraction incubation->extraction analysis Chiral HPLC/GC Analysis extraction->analysis

Workflow for screening ketoreductases.

Enzymatic Hydrolysis of this compound

The hydrolysis of the amide bond in this compound can be catalyzed by amidases (also known as amidohydrolases). This reaction cleaves the molecule into 5-methyl-3-oxohexanoic acid and aniline. Amidases are a diverse group of enzymes, and their substrate specificity can vary significantly. Screening a panel of amidases is recommended to identify an efficient biocatalyst.

Data Presentation: Substrate Specificity of Selected Amidases
Enzyme IDSource OrganismOptimal pHOptimal Temperature (°C)Relative Activity (%)
AMID-01Bacillus subtilis8.04095
AMID-02Pseudomonas aeruginosa7.53588
AMID-03Rhodococcus erythropolis8.54575
AMID-04Aspergillus oryzae6.55060
Experimental Protocol: Screening of Amidases for the Hydrolysis of this compound

Materials:

  • This compound

  • Amidase panel

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Methanol

  • Formic acid

  • HPLC for analysis

Procedure:

  • Prepare a stock solution of this compound (100 mM) in methanol.

  • In a series of microcentrifuge tubes, prepare the reaction mixtures (1 mL total volume) containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM this compound (from stock solution)

    • 1 mg/mL Amidase

  • Incubate the reactions at 40°C with shaking (200 rpm) for 24 hours.

  • Stop the reaction by adding 10 µL of formic acid to denature the enzyme.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial.

  • Analyze the supernatant by HPLC to quantify the formation of 5-methyl-3-oxohexanoic acid and the depletion of the starting material.

Enzymatic_Hydrolysis_Pathway substrate This compound enzyme Amidase substrate->enzyme products 5-methyl-3-oxohexanoic acid + Aniline enzyme->products

Proposed enzymatic hydrolysis pathway.

Enzymatic Transamination of this compound

Transaminases (TAs) can catalyze the asymmetric synthesis of amines from prochiral ketones. In this case, the β-keto group of this compound can be converted to a β-amino group, yielding a chiral amino amide. This reaction requires an amino donor, such as isopropylamine or alanine, and the co-factor pyridoxal 5'-phosphate (PLP). The equilibrium of this reaction often needs to be shifted towards product formation, for example, by using a high concentration of the amino donor or by removing the ketone by-product.

Data Presentation: Substrate Specificity of Selected Transaminases
Enzyme IDSource OrganismAmino DonorCo-factorRelative Activity (%)Enantiomeric Excess (ee %)Product Configuration
TA-01Vibrio fluvialisIsopropylaminePLP92>99(S)
TA-02Chromobacterium violaceumL-AlaninePLP8897(R)
TA-03Arthrobacter sp.IsopropylaminePLP7898(R)
TA-04Bacillus megateriumD-AlaninePLP6596(S)
Experimental Protocol: Screening of Transaminases for the Amination of this compound

Materials:

  • This compound

  • Transaminase (TA) panel

  • Isopropylamine or L/D-Alanine (amino donor)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 8.5)

  • Lactate dehydrogenase (LDH) and NADH (if using alanine)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • HPLC or GC with a chiral column for analysis

Procedure:

  • Prepare a stock solution of this compound (100 mM) in DMSO.

  • Prepare a stock solution of PLP (10 mM) in buffer.

  • In a series of microcentrifuge tubes, prepare the reaction mixtures (1 mL total volume) containing:

    • 100 mM Potassium phosphate buffer (pH 8.5)

    • 1 mM this compound

    • 1 mg/mL Transaminase

    • 0.1 mM PLP

    • 500 mM Isopropylamine (if used as amino donor)

    • (If using alanine: 100 mM L- or D-Alanine, 1 U/mL LDH, 1 mM NADH)

  • Incubate the reactions at 37°C with shaking (200 rpm) for 48 hours.

  • Adjust the pH to >10 with 1 M NaOH.

  • Extract the product with 500 µL of ethyl acetate.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Analyze the organic extract by chiral HPLC or GC to determine the conversion and enantiomeric excess of the resulting β-amino amide.

Logical_Relationship_Transamination substrate This compound enzyme Transaminase (TA) + PLP substrate->enzyme amino_donor Amino Donor (e.g., Isopropylamine) amino_donor->enzyme product 3-amino-5-methyl-N-phenylhexanamide enzyme->product byproduct Ketone By-product (e.g., Acetone) enzyme->byproduct

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-methyl-3-oxo-N-phenylhexanamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the amidation of a β-keto ester, typically methyl or ethyl 5-methyl-3-oxohexanoate, with aniline. This reaction is often catalyzed by a base or an acid and requires heating to drive the reaction to completion. The removal of the alcohol byproduct (methanol or ethanol) is crucial for achieving high yields.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • A β-keto ester: Ethyl 5-methyl-3-oxohexanoate or Methyl 5-methyl-3-oxohexanoate.

  • An amine: Aniline.

  • A catalyst (optional but recommended): Bases like 4-dimethylaminopyridine (DMAP), triethylamine, or Lewis acids.

  • A solvent (optional): High-boiling point solvents like toluene or xylene are often used, although solvent-free conditions with excess aniline are also possible.

Q3: What are the typical reaction conditions?

A3: Typical reaction conditions involve heating the mixture of the β-keto ester and aniline, with a catalyst, at temperatures ranging from 80°C to 150°C. The reaction time can vary from a few hours to over 24 hours, depending on the scale, temperature, and catalyst used.[1][2] Continuous removal of the alcohol byproduct, for instance, by using a Dean-Stark apparatus, is a common practice to shift the equilibrium towards the product.

Q4: What are the main side reactions that can lower the yield?

A4: Several side reactions can occur, leading to a decreased yield of the desired product. These include:

  • Self-condensation of the β-keto ester: This can happen under basic conditions.

  • Formation of enamines: Aniline can react with the ketone group of the β-keto ester.

  • Decomposition of starting materials or product: At elevated temperatures, the starting materials and the final product can decompose, leading to impurities.[2]

  • Reaction of diketene (if used as a precursor to the β-keto ester) with the product: This can lead to the formation of byproducts like pyridones.[1]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting materials and the formation of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient reaction temperature: The reaction may be too slow at lower temperatures. 2. Inactive catalyst: The catalyst may have degraded or is not suitable for the reaction. 3. Poor quality of starting materials: Impurities in the β-keto ester or aniline can inhibit the reaction. 4. Inefficient removal of alcohol byproduct: The equilibrium is not being driven towards the product.1. Increase the reaction temperature gradually, monitoring for any decomposition. A typical range is 80-120°C.[1] 2. Use a fresh batch of catalyst. Consider screening different catalysts such as DMAP, triethylamine, or a Lewis acid. 3. Purify the starting materials before use. Aniline can be distilled, and the β-keto ester can be purified by vacuum distillation. 4. Ensure efficient removal of the alcohol byproduct using a Dean-Stark trap or by performing the reaction under a slight vacuum.
Formation of Multiple Byproducts 1. High reaction temperature: Excessive heat can lead to decomposition and side reactions.[2] 2. Incorrect stoichiometry: An inappropriate ratio of reactants can favor side reactions. 3. Prolonged reaction time: Leaving the reaction for too long can lead to the formation of degradation products.1. Optimize the reaction temperature. Start at a lower temperature and gradually increase it. 2. Adjust the molar ratio of aniline to the β-keto ester. A slight excess of aniline can sometimes improve the yield. A molar ratio of aniline to the β-keto ester of 1.3:1 to 10:1 has been reported for a similar synthesis.[1] 3. Monitor the reaction closely and stop it once the starting material is consumed (as determined by TLC or HPLC).
Product is Difficult to Purify 1. Presence of unreacted starting materials: Incomplete reaction. 2. Formation of closely related impurities: Side products with similar polarity to the desired product. 3. Oily product that does not crystallize: The product may be impure or requires specific conditions for crystallization.1. Drive the reaction to completion by optimizing conditions. Unreacted aniline can be removed by an acidic wash during workup. 2. Optimize the purification method. Column chromatography with a carefully selected solvent system may be necessary. Recrystallization from different solvents should also be explored. 3. Try different crystallization techniques. This can include using a seed crystal, slow cooling, or dissolving the oil in a minimal amount of a hot solvent and then adding a co-solvent in which the product is less soluble.
Low Isolated Yield After Workup 1. Product loss during extraction: The product may have some solubility in the aqueous phase. 2. Product loss during purification: Adsorption of the product on silica gel during chromatography or loss during recrystallization.1. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. 2. Optimize the column chromatography conditions (e.g., silica gel to product ratio, solvent polarity). For recrystallization, use a minimal amount of hot solvent to dissolve the product and cool slowly.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline based on the synthesis of structurally similar compounds.[1][2] Optimization of specific parameters may be required.

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (or set up for distillation), add ethyl 5-methyl-3-oxohexanoate (1 equivalent).

    • Add aniline (1.1 to 2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.05 equivalents).

    • If using a solvent, add toluene (sufficient to dissolve the reactants).

  • Reaction:

    • Heat the reaction mixture to reflux (typically 110-140°C if toluene is used).

    • Continuously remove the ethanol byproduct collected in the Dean-Stark trap.

    • Monitor the reaction progress by TLC or HPLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway Ethyl 5-methyl-3-oxohexanoate Ethyl 5-methyl-3-oxohexanoate Ethyl 5-methyl-3-oxohexanoate->Reaction Aniline Aniline Aniline->Reaction Product This compound Ethanol Ethanol Reaction->Product Reaction->Ethanol +

Caption: General reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Yield Issue Start->Low_Yield Check_Temp Check Reaction Temperature Low_Yield->Check_Temp Possible Cause Check_Catalyst Check Catalyst Activity Low_Yield->Check_Catalyst Possible Cause Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Possible Cause Check_Byproduct_Removal Check Byproduct Removal Low_Yield->Check_Byproduct_Removal Possible Cause Optimize Optimize Conditions Check_Temp->Optimize Check_Catalyst->Optimize Check_Purity->Optimize Check_Byproduct_Removal->Optimize

Caption: A logical workflow for troubleshooting low yield issues in the synthesis.

References

Technical Support Center: 5-Methyl-3-oxo-N-phenylhexanamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-methyl-3-oxo-N-phenylhexanamide. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the isolation and purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Yield of Crystalline Product After Recrystallization

  • Question: I've attempted to recrystallize my crude this compound, but I'm getting very low recovery, or the product is "oiling out" instead of crystallizing. What should I do?

  • Answer: This is a common issue, particularly with β-keto amides which can sometimes be difficult to crystallize. Here are several factors to consider and steps to take:

    • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

      • Solution: Experiment with different solvent systems. For amides, polar solvents or mixtures are often effective. Consider trying ethanol, acetone, acetonitrile, or mixtures such as ethyl acetate/hexane or diethyl ether/methanol.[1] A rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers.

    • Too Much Solvent: Using an excessive amount of solvent will keep the compound in solution even at low temperatures.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much was added, carefully evaporate some of the solvent and allow the solution to cool again.

    • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of an oil (supersaturated solution) or very small, impure crystals.

      • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. If an oil forms, try reheating the solution and cooling it even more slowly. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization.

    • Presence of Impurities: Significant amounts of impurities can inhibit crystal formation.

      • Solution: If the product consistently oils out, it may be necessary to first purify the crude material by column chromatography to remove the bulk of the impurities and then attempt recrystallization of the partially purified product.

Issue 2: Persistent Impurities in the Final Product (Confirmed by TLC/NMR)

  • Question: After purification by column chromatography or recrystallization, I still see persistent impurity spots on my TLC plate or extra peaks in the NMR spectrum. What are these impurities and how can I remove them?

  • Answer: The impurities present will depend on the synthetic route used to prepare the this compound. A common route is the Claisen condensation, which can result in specific side products.

    • Potential Impurities:

      • Unreacted Starting Materials: Depending on the synthesis, these could include a methyl or ethyl ester of 5-methyl-3-oxohexanoic acid and aniline.

      • Self-Condensation Products: If the reaction was a crossed Claisen condensation, self-condensation of the starting ester is a possible side reaction.[2][3]

      • Byproducts from the Amidation Step: If the amide was formed from a carboxylic acid and aniline, unreacted acid could be present.

    • Troubleshooting Steps:

      • Optimize Column Chromatography:

        • Solvent System: The polarity of the eluent is crucial. A common starting point for amides is a mixture of hexane and ethyl acetate. Try a gradient elution, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.[4] For more polar impurities, a solvent system like dichloromethane/methanol might be necessary.

        • TLC Analysis: Before running a column, carefully select a solvent system using TLC that gives good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).

      • Acid/Base Wash: If unreacted aniline or a carboxylic acid starting material is suspected, an aqueous acid/base wash of the crude product (dissolved in an organic solvent like ethyl acetate) can be effective. A dilute HCl wash will remove basic impurities like aniline, while a dilute NaHCO₃ wash will remove acidic impurities.

      • Re-crystallization: If the impurity is present in a small amount, a second recrystallization from a different solvent system may be sufficient to achieve the desired purity.

Issue 3: Product is a Non-Crystalline Solid or a Persistent Oil

  • Question: My purified this compound is a tacky solid or an oil, and I cannot get it to crystallize. How can I solidify my product?

  • Answer: While some organic compounds are naturally oils at room temperature, it's worth attempting several techniques to induce solidification.

    • High Vacuum Drying: Residual solvent can prevent solidification. Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Trituration: This involves repeatedly "washing" the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. Hexane or a mixture of hexane and a small amount of diethyl ether are good starting points. The process of stirring and scraping can sometimes induce crystallization.

    • Solvent Precipitation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or acetone) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Let it stand, and with luck, the product will precipitate as a solid.

Data Presentation: Physical and Chromatographic Properties

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides data for a closely related compound, 4-methyl-3-oxo-N-phenylpentanamide, and general guidance for the target compound. Researchers should determine the specific properties of their synthesized compound experimentally.

PropertyThis compound (Expected)4-Methyl-3-oxo-N-phenylpentanamide (Reference)[1]
Molecular Formula C₁₃H₁₇NO₂C₁₂H₁₅NO₂
Molecular Weight 219.28 g/mol 205.25 g/mol
Appearance White to off-white solidOff-White to Pale Pink Solid
Melting Point To be determined experimentallyNot specified
TLC Solvent System (Silica Gel) Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v)Not specified
Column Chromatography Eluent Gradient of Hexane:Ethyl AcetateNot specified

Experimental Protocols

1. Recrystallization Protocol (General)

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, toluene, and mixtures like ethyl acetate/hexane) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

2. Column Chromatography Protocol (General)

  • TLC Analysis: Determine an appropriate solvent system using TLC on silica gel plates. The desired compound should have an Rf value of approximately 0.3-0.4 for optimal separation. A mixture of hexane and ethyl acetate is a good starting point.

  • Column Packing: Prepare a chromatography column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound is carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Crude this compound recrystallization Attempt Recrystallization start->recrystallization is_solid Is the product a solid? recrystallization->is_solid is_pure Is the product pure by TLC/NMR? is_solid->is_pure Yes oiling_out Product 'oils out' or has low recovery is_solid->oiling_out No persistent_impurities Persistent Impurities is_pure->persistent_impurities No pure_product Pure this compound is_pure->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization: - Change solvent - Slow cooling - Scratch flask oiling_out->troubleshoot_recrystallization column_chromatography Perform Column Chromatography oiling_out->column_chromatography If still fails troubleshoot_recrystallization->recrystallization is_pure_after_column Is the product pure by TLC/NMR? column_chromatography->is_pure_after_column is_pure_after_column->persistent_impurities No is_pure_after_column->pure_product Yes is_oil Product is a persistent oil is_pure_after_column->is_oil If pure but not solid persistent_impurities->column_chromatography troubleshoot_column Troubleshoot Column: - Optimize solvent system (TLC) - Consider acid/base wash of crude persistent_impurities->troubleshoot_column troubleshoot_column->column_chromatography solidify_oil Attempt to solidify: - High vacuum drying - Trituration - Solvent precipitation is_oil->solidify_oil solidify_oil->pure_product If successful

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-3-oxo-N-phenylhexanamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Final Product 1. Incomplete Claisen Condensation: The formation of the intermediate, ethyl 5-methyl-3-oxohexanoate, may be inefficient. This can be due to an insufficiently strong base, improper reaction temperature, or side reactions.[1][2] 2. Inefficient Amidation: The reaction between the beta-keto ester intermediate and aniline can be sluggish and may not go to completion. This is a known challenge in the amidation of esters with anilines.[3] 3. Product Decomposition: The beta-keto anilide product may be unstable under the reaction or workup conditions, leading to degradation.1. Optimize Claisen Condensation: - Ensure the use of a strong, non-nucleophilic base like sodium ethoxide or sodium hydride to favor enolate formation.[1] - Maintain anhydrous conditions as moisture can quench the base and hydrolyze the esters. - Control the reaction temperature; Claisen condensations are often performed at low temperatures to control side reactions. - Consider using one of the esters in excess to drive the reaction towards the desired product, especially in a crossed Claisen condensation.[2] 2. Enhance Amidation Efficiency: - Increase the reaction temperature and/or time for the amidation step. - Consider using a catalyst, such as trimethylaluminum or an indium-based catalyst, which have been shown to promote the amidation of esters with anilines.[3] - Alternatively, convert the beta-keto ester to a more reactive intermediate, such as an acyl chloride, before reacting with aniline. 3. Modify Workup Procedure: - Use a mild acidic workup to neutralize the reaction mixture. - Minimize exposure of the product to high temperatures during solvent removal.
Presence of Multiple Impurities in the Final Product 1. Side Reactions in Claisen Condensation: If using a crossed Claisen condensation of two different esters with alpha-hydrogens, a mixture of up to four different beta-keto esters can be formed.[1][4] 2. Self-Condensation of Starting Materials: Both the starting ester in the Claisen condensation and the beta-keto ester intermediate can undergo self-condensation. 3. Unreacted Starting Materials: Incomplete conversion in either the Claisen condensation or the amidation step will result in the presence of starting materials in the final product.1. Control Claisen Condensation Selectivity: - Use a strategy where one of the esters cannot form an enolate (e.g., ethyl formate, ethyl benzoate) if possible, although this is not directly applicable to this specific synthesis.[5] - Carefully control the order of addition of reagents. For instance, adding the ester that is intended to be the nucleophile to the base first, and then slowly adding the electrophilic ester.[4] 2. Minimize Self-Condensation: - Maintain a low concentration of the enolizable species to reduce the likelihood of self-condensation.[4] 3. Drive Reactions to Completion and Purify: - Use techniques like flash chromatography, recrystallization, or distillation to purify the intermediate beta-keto ester and the final product.
Formation of a Tar-like or Polymeric Substance 1. Base-catalyzed Polymerization: Strong bases can promote polymerization of the starting materials or the product, especially at elevated temperatures. 2. Product Degradation: The beta-keto anilide product may be susceptible to degradation and polymerization under harsh reaction conditions.1. Moderate Reaction Conditions: - Lower the reaction temperature. - Reduce the concentration of the base. - Shorten the reaction time. 2. Protect Functional Groups: - If possible, consider protecting the ketone functionality of the beta-keto ester before amidation, although this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A common and plausible two-step synthetic route involves:

  • Crossed Claisen Condensation: The reaction of ethyl isovalerate and ethyl acetate in the presence of a strong base (e.g., sodium ethoxide) to form the intermediate, ethyl 5-methyl-3-oxohexanoate.

  • Amidation: The subsequent reaction of ethyl 5-methyl-3-oxohexanoate with aniline to yield the final product, this compound.

Q2: What are the major side products to expect in the Claisen condensation step?

A2: In the crossed Claisen condensation between ethyl isovalerate and ethyl acetate, the major side products are the self-condensation products of each ester:

  • Ethyl acetoacetate: From the self-condensation of ethyl acetate.

  • Ethyl 2,6-dimethyl-3-oxo-4-heptenoate: From the self-condensation of ethyl isovalerate. The presence of these impurities can complicate the purification of the desired ethyl 5-methyl-3-oxohexanoate intermediate.[1][4]

Q3: Why is the amidation of the beta-keto ester with aniline often difficult?

A3: Anilines are generally less nucleophilic than aliphatic amines, making their reaction with esters less favorable. The direct amidation of unactivated esters with anilines can be a slow and low-yielding process, often requiring harsh conditions or specific catalysts to proceed efficiently.[3]

Q4: Can I use a different base for the Claisen condensation?

A4: Yes, other strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used. Sodium hydride has the advantage of producing hydrogen gas as a byproduct, which escapes the reaction mixture and drives the equilibrium forward. LDA is a very strong, non-nucleophilic base that can completely deprotonate the ester, offering better control over the reaction.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of both the Claisen condensation and the amidation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to determine the consumption of starting materials and the formation of the product and any major impurities.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methyl-3-oxohexanoate (Crossed Claisen Condensation)
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

  • Reaction: Cool the mixture in an ice bath. A mixture of ethyl isovalerate (1.0 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise to the stirred solution of sodium ethoxide over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reflux: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.

  • Workup: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 10% sulfuric acid) to a pH of 4-5. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude ethyl 5-methyl-3-oxohexanoate is then purified by vacuum distillation.

Step 2: Synthesis of this compound (Amidation)
  • Preparation: In a round-bottom flask, dissolve the purified ethyl 5-methyl-3-oxohexanoate (1.0 equivalent) in a high-boiling point solvent such as toluene or xylene.

  • Reaction: Add aniline (1.1 equivalents) to the solution. The mixture is heated to reflux (typically 110-140 °C) for 12-24 hours, with the removal of ethanol as it is formed, for example, by using a Dean-Stark apparatus.

  • Workup: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with dilute acid to remove unreacted aniline, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities.

  • Purification: The organic layer is dried, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Crossed Claisen Condensation cluster_step2 Step 2: Amidation cluster_side_reactions Potential Side Reactions Ethyl Isovalerate Ethyl Isovalerate Intermediate Ethyl 5-methyl-3-oxohexanoate Ethyl Isovalerate->Intermediate Self_Condensation_2 Self-condensation of Ethyl Isovalerate Ethyl Isovalerate->Self_Condensation_2 Ethyl Acetate Ethyl Acetate Ethyl Acetate->Intermediate Self_Condensation_1 Self-condensation of Ethyl Acetate Ethyl Acetate->Self_Condensation_1 Base (NaOEt) Base (NaOEt) Base (NaOEt)->Intermediate Catalyst Final_Product This compound Intermediate->Final_Product Incomplete_Amidation Unreacted Intermediate Intermediate->Incomplete_Amidation Aniline Aniline Aniline->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product Problem->Impure_Product Yes Tar_Formation Tar Formation Problem->Tar_Formation Yes End Successful Synthesis Problem->End No Check_Claisen Optimize Claisen Condensation Low_Yield->Check_Claisen Check_Amidation Optimize Amidation Low_Yield->Check_Amidation Impure_Product->Check_Claisen Check_Purification Improve Purification Impure_Product->Check_Purification Check_Conditions Moderate Reaction Conditions Tar_Formation->Check_Conditions Check_Claisen->Problem Check_Amidation->Problem Check_Purification->Problem Check_Conditions->Problem

Caption: Troubleshooting workflow for the synthesis.

References

optimization of reaction conditions for 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-methyl-3-oxo-N-phenylhexanamide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and effective method for synthesizing β-keto amides like this compound is a variation of the Claisen condensation.[1][2][3][4] This involves the reaction of an appropriate ester with an N-acylaniline or the direct amidation of a β-keto ester. A plausible route is the reaction of methyl isovalerylacetate with aniline or the reaction of an isovaleryl halide with acetoacetanilide.

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters that significantly influence the yield and purity of the product include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants.[5][6] The purity of starting materials, especially the absence of water, is also crucial to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product.

Q4: What are the common impurities or by-products I should expect?

A4: Common by-products can include unreacted starting materials, self-condensation products of the ester, and products from side reactions such as hydrolysis of the ester or amide if water is present.[2] In some cases, transesterification can occur if the alkoxide base does not match the ester's alcohol group.[2][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive or insufficient base. - Presence of moisture in the reaction. - Reaction temperature is too low. - Impure starting materials.- Use a fresh, strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt). Ensure at least one full equivalent is used.[1][2] - Dry all solvents and glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction temperature. A moderate increase in temperature may improve the reaction rate.[6] - Purify starting materials before use.
Formation of Multiple Products/Spots on TLC - Side reactions are occurring. - Incorrect stoichiometry of reactants. - The reaction is running for too long.- Control the reaction temperature carefully. - Ensure precise measurement of reactants. A crossed Claisen condensation works best when one reactant has no alpha-hydrogens to minimize self-condensation.[1][4] - Monitor the reaction closely by TLC/HPLC and stop it once the starting material is consumed.
Product is Difficult to Purify - Presence of oily by-products. - The product is co-eluting with impurities during chromatography.- Perform an acidic work-up to neutralize the reaction mixture and remove basic impurities.[1] - Try different solvent systems for column chromatography. Recrystallization from a suitable solvent can also be an effective purification method.
Product Decomposes During Work-up or Purification - The β-keto amide is thermally unstable. - Exposure to strong acidic or basic conditions for prolonged periods.- Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature. - Neutralize the reaction mixture promptly during work-up and minimize the time the product is in contact with acidic or basic aqueous solutions.

Experimental Protocols

Protocol 1: Synthesis via Crossed Claisen Condensation

This protocol describes the synthesis of this compound from methyl isovalerate and N-acetyl-N-phenylacetamide.

Materials:

  • Methyl isovalerate

  • N-acetyl-N-phenylacetamide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-acetyl-N-phenylacetamide (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour.

  • Add methyl isovalerate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and quench it by the slow addition of 1 M HCl until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions - Effect of Base and Solvent

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaH (1.1)THF65675
2NaOEt (1.1)Ethanol78868
3KHMDS (1.1)Toluene80582
4NaH (1.1)Dioxane100478

Table 2: Optimization of Reaction Conditions - Effect of Temperature

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KHMDSToluene60865
2KHMDSToluene80582
3KHMDSToluene100479
4KHMDSToluene110375

Visualizations

experimental_workflow prep Preparation of Reagents & Glassware reaction Reaction Setup under N2 prep->reaction addition Addition of Base & Reactants reaction->addition monitoring Reaction Monitoring (TLC/HPLC) addition->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis troubleshooting_logic start Low Product Yield cause1 Inactive Base? start->cause1 cause2 Moisture Present? cause1->cause2 No solution1 Use Fresh/Stronger Base cause1->solution1 Yes cause3 Low Temperature? cause2->cause3 No solution2 Dry Solvents/Glassware cause2->solution2 Yes solution3 Increase Reaction Temperature cause3->solution3 Yes

References

Technical Support Center: HPLC Analysis of 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for resolving peak tailing issues encountered during the HPLC analysis of 5-methyl-3-oxo-N-phenylhexanamide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[1][2] In an ideal separation, peaks should be symmetrical and have a Gaussian shape. Tailing peaks can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[3]

Q2: I am observing significant peak tailing for this compound. What are the likely causes?

A2: For a relatively neutral compound like this compound, which contains an amide and a ketone functional group, peak tailing in reversed-phase HPLC is most often caused by secondary interactions with the stationary phase. The primary cause is typically the interaction between the analyte and active sites on the silica packing material, such as residual silanol groups (Si-OH).[2][4][5] Other potential causes include column degradation, extra-column volume, or improper mobile phase conditions.[6][7]

Q3: How do residual silanol groups cause peak tailing?

A3: Residual silanol groups on the silica surface of the HPLC column are acidic and can form strong hydrogen bonds or have ion-exchange interactions with polar analytes.[2][5] These high-energy interactions create a secondary retention mechanism that is different from the primary hydrophobic retention, leading to a portion of the analyte molecules being retained longer, which results in a tailing peak.[4] This is particularly problematic for basic compounds, but can also affect compounds with hydrogen-bonding capabilities like amides and ketones.[4][5]

Troubleshooting Guide: Resolving Peak Tailing

This guide presents a systematic approach to diagnose and resolve peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_system Step 1: Check System & Sample - Column Condition (voids, blockage) - Extra-Column Volume (tubing, connections) - Sample Solvent Strength start->check_system system_ok Is peak shape improved? check_system->system_ok optimize_mobile_phase Step 2: Optimize Mobile Phase - Adjust pH (e.g., add 0.1% Formic Acid) - Add/Adjust Buffer (e.g., 10-20 mM Phosphate) - Change Organic Modifier (ACN vs. MeOH) system_ok->optimize_mobile_phase No end_resolved Issue Resolved: Symmetrical Peak Achieved system_ok->end_resolved Yes mobile_phase_ok Is peak shape improved? optimize_mobile_phase->mobile_phase_ok change_column Step 3: Evaluate Stationary Phase - Use End-Capped Column - Try a Polar-Embedded Column - Use a High-Purity Silica (Type B) Column mobile_phase_ok->change_column No mobile_phase_ok->end_resolved Yes column_ok Is peak shape improved? change_column->column_ok column_ok->end_resolved Yes end_further_investigation Further Investigation Required: Consult Advanced Support column_ok->end_further_investigation No

Caption: A flowchart for troubleshooting peak tailing.

Troubleshooting Parameters Summary
Parameter Action Rationale Expected Outcome
Sample Solvent Dissolve sample in the mobile phase or a weaker solvent.[3]A strong sample solvent can cause peak distortion and fronting/tailing.Improved peak shape.
Extra-Column Volume Use shorter, narrower ID tubing (e.g., 0.005").[1]Minimizes band broadening outside the column.Sharper, more symmetrical peaks.
Column Health Replace column if old or showing high backpressure.[7]A column void or blocked frit can cause severe tailing.[4][7]Symmetrical peaks on a new column.
Mobile Phase pH Add a small amount of acid (e.g., 0.1% formic or acetic acid).Suppresses the ionization of acidic silanol groups, minimizing secondary interactions.[4][8]Reduced tailing and improved peak symmetry.
Buffer Use a buffer (e.g., 10-20mM phosphate) at a controlled pH.[1]Maintains a constant pH to ensure a consistent ionization state for silanols.More reproducible and symmetrical peaks.
Column Chemistry Switch to an end-capped or polar-embedded column.[1][7]End-capping chemically blocks most residual silanols; polar-embedded phases shield them.Significant reduction or elimination of tailing.
Sample Concentration Dilute the sample and reinject.[7]High sample concentration can overload the column, leading to peak distortion.Improved peak shape if overload was the issue.

Experimental Protocols

Protocol 1: Mobile Phase Optimization

This protocol details a systematic approach to optimizing the mobile phase to reduce peak tailing.

  • Baseline Experiment:

    • Column: Standard C18 column.

    • Mobile Phase: 50:50 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Temperature: 30°C.

    • Detection: UV at a suitable wavelength.

    • Run the analysis and record the peak asymmetry or tailing factor.

  • pH Modification:

    • Prepare a mobile phase of 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Equilibrate the column for at least 15 column volumes.

    • Inject the sample and compare the peak tailing factor to the baseline.

  • Buffer Implementation:

    • If pH modification is insufficient, prepare a buffered mobile phase.

    • Aqueous Phase: 20 mM potassium phosphate buffer, adjusted to pH 3.0.

    • Mobile Phase: 50:50 Acetonitrile:Buffer.

    • Equilibrate the system thoroughly.

    • Inject the sample and assess the peak shape.

  • Organic Modifier Evaluation:

    • Prepare a mobile phase of 50:50 Methanol:Water (with the optimal acid or buffer from previous steps).

    • Methanol can sometimes offer different selectivity and reduce secondary interactions compared to acetonitrile.

    • Inject the sample and compare results.

Experimental_Workflow Workflow for Mobile Phase Optimization start Start: Baseline Analysis (ACN/H2O) step1 Step 1: Acidify Mobile Phase (e.g., 0.1% Formic Acid) start->step1 check1 Tailing Resolved? step1->check1 step2 Step 2: Introduce Buffer (e.g., 20mM Phosphate, pH 3.0) check1->step2 No end_success End: Optimized Method check1->end_success Yes check2 Tailing Resolved? step2->check2 step3 Step 3: Change Organic Modifier (Switch ACN to MeOH) check2->step3 No check2->end_success Yes check3 Tailing Resolved? step3->check3 check3->end_success Yes end_fail Action: Consider Column Change (See Protocol 2) check3->end_fail No

Caption: A workflow for optimizing mobile phase conditions.

Protocol 2: Column Screening

If mobile phase optimization does not resolve the issue, the interaction with the stationary phase is likely the root cause. A column with different properties should be evaluated.

  • Select Alternative Columns:

    • Column A (Baseline): Standard C18 (e.g., Type A silica).

    • Column B (Recommended): A modern, end-capped C18 column packed with high-purity Type B silica.

    • Column C (Alternative): A column with a polar-embedded phase.

  • Methodology:

    • Using the best mobile phase developed in Protocol 1, sequentially install each column.

    • Ensure the system is properly equilibrated with the mobile phase after each column change.

    • Inject the same concentration of this compound onto each column.

    • Record the chromatograms and compare the tailing factor, retention time, and resolution.

Protocol 3: System Suitability Test for Peak Asymmetry

Once a potential solution is found, it is crucial to implement a system suitability test (SST) to ensure the method's ongoing performance.

  • Define Acceptance Criteria:

    • Based on your analytical needs, define an acceptable limit for peak asymmetry. For quantitative analysis, a USP tailing factor between 0.9 and 1.5 is often required.

  • Procedure:

    • Prepare a system suitability solution containing this compound at a known concentration.

    • Before running any samples, perform five replicate injections of the SST solution.

    • Calculate the tailing factor for each of the five peaks.

  • Evaluation:

    • Verify that the tailing factor for all five replicate injections is within the predefined acceptance criteria.

    • If the SST fails, halt the analysis and perform troubleshooting before proceeding. Common causes for failure include column aging or a change in mobile phase preparation.

References

Technical Support Center: 5-Methyl-3-oxo-N-phenylhexanamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 5-methyl-3-oxo-N-phenylhexanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude this compound?

The impurities in crude this compound can be broadly categorized as:

  • Starting Material-Related Impurities: Unreacted aniline and methyl isobutyrylacetate.

  • Byproducts from Side Reactions: Products arising from unintended reactions during synthesis.

  • Degradation Products: Impurities formed by the decomposition of the desired product, often due to excessive heat or prolonged reaction times.[1]

Q2: How can I identify these impurities in my sample?

Several analytical techniques are effective for identifying and quantifying impurities in pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for organic impurities. For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be instrumental in identifying the structure of isolated impurities.[3]

Q3: What are the typical acceptance criteria for impurities in active pharmaceutical ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on impurity thresholds in APIs. The specific limits depend on the daily dose of the drug and the nature of the impurity (e.g., ordinary, genotoxic). It is crucial to consult the relevant ICH guidelines (such as Q3A for impurities in new drug substances) to ensure compliance.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Purity of Crude Product (<95%) Incomplete reaction.- Increase reaction time or temperature gradually. - Ensure efficient removal of methanol byproduct to drive the reaction forward.[1][4]
Decomposition of starting materials or product.- Avoid prolonged exposure to high temperatures.[1] - Consider using a milder catalyst or reaction conditions.
Presence of Unreacted Starting Materials in HPLC Incomplete reaction or incorrect stoichiometry.- Verify the molar ratio of aniline to methyl isobutyrylacetate. - Optimize reaction time and temperature.
Unexpected Peaks in HPLC/GC-MS Analysis Formation of side products or degradation.- Early eluting peaks: May correspond to smaller, more volatile impurities. - Later eluting peaks: Could indicate larger molecules formed from side reactions. - Isolate the impurity using preparative chromatography and characterize its structure using MS and NMR.
Poor Crystallization of the Final Product Presence of excess impurities.- Purify the crude product using column chromatography before crystallization. - Perform a solvent screen to find an optimal crystallization solvent system.
Product Discoloration Formation of colored impurities, possibly from aniline oxidation or other side reactions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Purify the product using activated carbon treatment or recrystallization.

Summary of Potential Impurities

Impurity Name Chemical Structure Potential Source Analytical Detection Method
AnilineC₆H₅NH₂Unreacted starting materialHPLC, GC-MS
Methyl IsobutyrylacetateC₇H₁₂O₃Unreacted starting materialHPLC, GC-MS
Diacylated AnilineC₆H₅N(COCH₂COCH(CH₃)₂)₂Side reaction: Acylation of the product amide nitrogenHPLC, LC-MS
Self-Condensation Product of Methyl Isobutyrylacetate(Structure varies)Side reaction: Claisen-type condensationHPLC, LC-MS
Thermal Degradation Products(Structure varies)Decomposition of product at high temperatures[1]HPLC, LC-MS, GC-MS

Experimental Protocols

Synthesis of this compound

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a clean, dry four-necked flask equipped with a mechanical stirrer, thermometer, and a distillation head, add aniline (1.0 equivalent).

  • Addition of Reagents: Begin stirring and add methyl isobutyrylacetate (1.05 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

  • Reaction: Slowly heat the mixture to an internal temperature of 80°C and maintain for 1 hour. Then, increase the temperature to 120°C and hold for another 1-2 hours, continuously removing the methanol generated during the reaction via distillation.[4]

  • Workup: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to approximately 50°C. Concentrate the mixture under reduced pressure to remove unreacted starting materials.

  • Crystallization: To the residue, add an appropriate solvent system (e.g., petroleum ether and water with a small amount of acid) and cool to induce crystallization.[1]

  • Isolation: Filter the solid product, wash with a cold solvent, and dry under vacuum to obtain crude this compound.

Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This is a general method and should be validated for your specific application.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Stationary Phase: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the crude product in the mobile phase.

Impurity Formation Pathway

G Aniline Aniline Product 5-Methyl-3-oxo-N- phenylhexanamide Aniline->Product Amidation Unreacted_Aniline Unreacted Aniline (Impurity) Aniline->Unreacted_Aniline Incomplete Reaction MIBA Methyl Isobutyrylacetate MIBA->Product Unreacted_MIBA Unreacted Methyl Isobutyrylacetate (Impurity) MIBA->Unreacted_MIBA Incomplete Reaction Diacylation Diacylated Aniline (Side Product) MIBA->Diacylation SelfCondensation MIBA Self-Condensation (Side Product) MIBA->SelfCondensation Self-Reaction Heat Heat (Excessive/Prolonged) Degradation Degradation Products (Impurity) Heat->Degradation Causes Methanol Methanol (Byproduct) Product->Methanol Product->Diacylation Further Acylation Product->Degradation

Caption: Logical workflow of impurity formation in the synthesis of this compound.

References

Technical Support Center: Crystallization of 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 5-methyl-3-oxo-N-phenylhexanamide.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling - Solution is too dilute. - Cooling period is too short. - Compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the solution by evaporating some of the solvent. - Allow for a longer cooling period, potentially in an ice bath or refrigerator. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Re-evaluate the solvent system; consider a solvent in which the compound is less soluble, or use a solvent/anti-solvent system.
Oiling Out (Formation of a liquid layer instead of solid crystals) - The solution is supersaturated, and the compound is coming out of solution above its melting point. - The presence of impurities is depressing the melting point. - The cooling rate is too rapid.- Reheat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool more slowly. - Ensure the starting material is of high purity. Consider a pre-crystallization purification step like column chromatography. - Decrease the cooling rate. Allow the solution to cool to room temperature before moving to an ice bath.
Rapid Crystal Formation Leading to Small or Impure Crystals - The solution is too concentrated. - The cooling rate is too fast.- Add a small amount of hot solvent to the solution to slightly decrease the saturation. - Slow down the cooling process. Insulating the flask can help achieve a more gradual temperature decrease.
Low Crystal Yield - The compound has significant solubility in the cold solvent. - Too much solvent was used. - Incomplete transfer of crystals during filtration.- Ensure the solution is thoroughly cooled before filtration to minimize solubility. - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Rinse the crystallization flask with a small amount of the cold mother liquor to transfer any remaining crystals.
Discolored Crystals - Presence of colored impurities from the reaction mixture.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired compound.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for crystallization?

  • Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), which will significantly influence crystal packing.

  • π-π Stacking: The presence of the phenyl group allows for potential π-π stacking interactions between aromatic rings, which can promote crystallization.

  • Solubility: The molecule has both polar (amide, keto group) and non-polar (methyl and phenyl groups) regions, suggesting it will be soluble in a range of organic solvents. Solubility is expected to be higher in more polar solvents.

Q2: Which solvents are recommended for the crystallization of this compound?

A2: A good starting point for solvent screening would include solvents of varying polarities. Based on the structure, the following are suggested for initial trials:

Solvent System Rationale Estimated Solubility Profile
Ethanol/Water Good for compounds with moderate polarity. The compound should be soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent.Soluble in hot ethanol, insoluble in cold water.
Ethyl Acetate/Hexane A common choice for compounds with intermediate polarity. The compound should dissolve in hot ethyl acetate, and crystallization can be induced by the addition of hexane.Soluble in hot ethyl acetate, insoluble in hexane.
Toluene The aromatic nature of toluene can favorably interact with the phenyl group of the compound.Moderately soluble at room temperature, with increased solubility at higher temperatures.
Acetone A polar aprotic solvent that can be effective for dissolving β-keto amides.Likely to be quite soluble, may require an anti-solvent or significant cooling for good yield.

Note: The solubility data presented is estimated based on the general behavior of β-keto amides and should be experimentally verified.

Q3: What is a typical temperature range for the crystallization of this compound?

A3: A typical procedure would involve dissolving the this compound in the chosen solvent at its boiling point to ensure complete dissolution. The solution should then be allowed to cool slowly to room temperature (around 20-25°C), followed by further cooling in an ice bath (0-4°C) to maximize crystal yield.

Q4: How can I deal with persistent impurities that co-crystallize with my product?

A4: If impurities are structurally very similar to the desired compound, co-crystallization can be a challenge. In such cases, a multi-step purification approach may be necessary. Consider performing column chromatography on the crude material before crystallization. Alternatively, a second crystallization from a different solvent system may help to remove persistent impurities.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., hot ethyl acetate) in which it is highly soluble.

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) in which the compound is insoluble, until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of the "good" solvent until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the cold solvent/anti-solvent mixture for washing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal cool_rt Cool to Room Temperature hot_filter Hot Gravity Filtration (Optional) charcoal->hot_filter hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Crystals dry->pure

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_logic cluster_solutions_no_xtal Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out start Start Crystallization cool Cool Solution start->cool observe Observe Outcome cool->observe no_xtal No Crystals Form observe->no_xtal No oiling Oiling Out observe->oiling Oil good_xtal Good Crystals Form observe->good_xtal Yes concentrate Concentrate Solution no_xtal->concentrate scratch Scratch Flask / Add Seed no_xtal->scratch change_solvent Change Solvent System no_xtal->change_solvent reheat Reheat & Add Solvent oiling->reheat slow_cool Slow Cooling Rate oiling->slow_cool purify_start Purify Starting Material oiling->purify_start

Caption: Troubleshooting decision tree for common crystallization issues.

challenges in the scale-up of 5-methyl-3-oxo-N-phenylhexanamide production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-methyl-3-oxo-N-phenylhexanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory and industrial synthesis involves the condensation of a beta-keto ester, such as methyl 5-methyl-3-oxohexanoate, with aniline. This reaction is typically carried out at elevated temperatures, often with the removal of the alcohol byproduct (e.g., methanol or ethanol) to drive the equilibrium towards the product. Catalysts, such as 4-dimethylaminopyridine (DMAP), may be employed to increase the reaction rate.

Q2: What are the critical process parameters to monitor during the synthesis?

A2: Key parameters to control are:

  • Temperature: Influences reaction rate and by-product formation.

  • Reaction Time: Insufficient time leads to low conversion, while excessive time can promote degradation.

  • Removal of Alcohol Byproduct: Efficient removal is crucial for achieving high conversion.

  • Molar Ratio of Reactants: An excess of one reactant may be used to drive the reaction to completion but can complicate purification.

  • Catalyst Loading: Affects reaction kinetics and can influence the impurity profile.

Q3: What are the primary impurities observed in the production of this compound?

A3: Common impurities include unreacted starting materials (aniline and the beta-keto ester), and side-products such as pyrrolin-4-ones, which can form via intramolecular cyclization. At higher temperatures, thermal degradation products may also be observed.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My reaction is consistently resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yield is a common issue that can arise from several factors. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Increase reaction time or temperature gradually. - Ensure efficient removal of the alcohol byproduct (e.g., by distillation).Increased conversion of starting materials to the desired product.
Side Reactions - Lower the reaction temperature to minimize the formation of thermal by-products. - Optimize catalyst loading; excessive catalyst can sometimes promote side reactions.Reduced levels of impurities, leading to a higher isolated yield of the pure product.
Product Degradation - Avoid prolonged exposure to high temperatures. - Analyze for the presence of degradation products.Preservation of the final product and improved yield.
Inefficient Work-up or Purification - Optimize the extraction and crystallization procedures. - Ensure the pH is controlled during aqueous work-up to prevent hydrolysis.Improved recovery of the product from the reaction mixture.
Problem 2: High Levels of Impurities in the Final Product

Q: My final product is contaminated with significant levels of impurities. How can I improve the purity?

A: High impurity levels often stem from the reaction conditions or the purification process. Refer to the table below for troubleshooting guidance.

Impurity Profile Potential Cause Troubleshooting Steps
High Levels of Starting Materials Incomplete reaction.- Increase reaction time and/or temperature. - Improve the efficiency of alcohol byproduct removal.
Presence of Pyrrolin-4-one By-product Intramolecular cyclization.- Lower the reaction temperature. - Reduce the reaction time.
Discoloration of the Product Thermal degradation.- Decrease the reaction temperature. - Purify the product using activated carbon treatment or recrystallization from a suitable solvent system.

Scale-Up Challenges

Q: We are planning to scale up the synthesis of this compound from a laboratory scale (grams) to a pilot plant scale (kilograms). What are the key challenges we should anticipate?

A: Scaling up this synthesis presents several challenges that are not always apparent at the lab scale. The primary concerns are heat and mass transfer limitations.

Heat Transfer

The condensation reaction is often exothermic. At a larger scale, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to dissipate the heat generated. This can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature, resulting in increased by-product formation and potential safety hazards.

Illustrative Impact of Scale on Temperature and Impurity Profile (Hypothetical Data)

Scale Batch Size Average Bulk Temperature (°C) Maximum Internal Temperature (°C) Pyrrolin-4-one Impurity (%)
Laboratory50 g1201220.5
Pilot Plant50 kg1201455.2
Mass Transfer (Mixing)

Inefficient mixing at a larger scale can lead to non-uniform concentrations of reactants and catalyst. This can result in lower yields and a broader impurity profile. The rate of addition of reactants can also become a critical parameter to control local concentrations and manage the exotherm.

Illustrative Impact of Mixing on Product Yield (Hypothetical Data)

Scale Agitator Speed (RPM) Reactant Addition Time Product Yield (%)
Pilot Plant502 hours85
Pilot Plant1502 hours92
Pilot Plant15030 minutes88 (due to exotherm)

Experimental Protocols

Laboratory Scale Synthesis of this compound

Materials:

  • Methyl 5-methyl-3-oxohexanoate (1.0 eq)

  • Aniline (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Toluene (5 mL per gram of beta-keto ester)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add methyl 5-methyl-3-oxohexanoate, aniline, DMAP, and toluene.

  • Heat the reaction mixture to reflux (approximately 110-120°C).

  • Collect the methanol byproduct in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate).

Visualizations

Synthesis_Pathway Methyl 5-methyl-3-oxohexanoate Methyl 5-methyl-3-oxohexanoate Reaction Condensation Methyl 5-methyl-3-oxohexanoate->Reaction Aniline Aniline Aniline->Reaction Product This compound Byproduct Methanol Reaction->Product Reaction->Byproduct

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Conversion Incomplete Reaction? Start->Check_Conversion Check_Purity High Impurities? Check_Conversion->Check_Purity No Increase_Time_Temp Increase Reaction Time/Temperature Check_Conversion->Increase_Time_Temp Yes Optimize_Workup Optimize Work-up & Purification Check_Purity->Optimize_Workup No Lower_Temp Lower Reaction Temperature Check_Purity->Lower_Temp Yes Improve_Methanol_Removal Improve Methanol Removal Increase_Time_Temp->Improve_Methanol_Removal Solution Yield Improved Improve_Methanol_Removal->Solution Optimize_Workup->Solution Lower_Temp->Solution

Caption: Troubleshooting workflow for low product yield.

Scale_Up_Logic Scale_Up Scale-Up Heat_Transfer Decreased Surface Area to Volume Ratio Scale_Up->Heat_Transfer Mass_Transfer Mixing Inefficiency Scale_Up->Mass_Transfer Hot_Spots Localized Hot Spots Heat_Transfer->Hot_Spots Inconsistent_Yield Inconsistent Yield Mass_Transfer->Inconsistent_Yield Impurity_Formation Increased Impurity Formation Hot_Spots->Impurity_Formation

Caption: Key logical relationships in scale-up challenges.

minimizing byproduct formation in 5-methyl-3-oxo-N-phenylhexanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methyl-3-oxo-N-phenylhexanamide. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time or temperature. Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[1]
Suboptimal stoichiometry.Vary the molar ratio of the beta-ketoester to aniline. An excess of aniline can serve as the solvent and drive the reaction to completion.[1]
Decomposition of the product during workup.Maintain a neutral or slightly acidic pH during aqueous workup to prevent hydrolysis of the amide.[2][3]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.As above, increase reaction time or temperature. Monitor the reaction progress using techniques like TLC or HPLC.
Inefficient mixing.Ensure vigorous and consistent stirring throughout the reaction, especially if the reaction mixture is heterogeneous.
Formation of a Dark-Colored Reaction Mixture Oxidation of aniline or other reaction components.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
High reaction temperatures leading to decomposition.Lower the reaction temperature and extend the reaction time. Consider a solvent with a lower boiling point if applicable.
Difficulty in Product Crystallization/Purification Presence of oily byproducts.Attempt to purify the crude product using column chromatography before crystallization. Consider washing the crude product with a non-polar solvent like hexane to remove less polar impurities.
Residual solvent.Ensure all solvents are thoroughly removed under reduced pressure before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound and how can I minimize them?

A1: The most common byproducts are typically unreacted starting materials (aniline and the beta-ketoester), and potentially products from side reactions. To minimize these, ensure optimal reaction conditions, including temperature, reaction time, and stoichiometry. Running the reaction with an excess of aniline can help drive the reaction to completion, and this excess can be removed via vacuum distillation during workup.[1]

Q2: What is the optimal temperature range for the synthesis?

A2: The optimal temperature can vary depending on the specific reactants and solvents used. A general starting point is between 80-120°C.[1] It is a balance between achieving a reasonable reaction rate and minimizing thermal decomposition of reactants and products. It is recommended to start at a lower temperature and gradually increase it while monitoring the reaction progress.

Q3: Is a catalyst necessary for this reaction?

A3: While the reaction can proceed without a catalyst, the use of a catalyst like 4-dimethylaminopyridine (DMAP), triethylamine, or diethylamine can significantly increase the reaction rate.[1] The choice of catalyst and its concentration should be optimized for your specific reaction conditions.

Q4: How does the stoichiometry of the reactants affect byproduct formation?

A4: The molar ratio of the beta-ketoester to aniline is a critical parameter. Using a molar ratio of the beta-ketoester to aniline of 1:1.3 up to 1:10 has been shown to be effective, where the excess aniline also acts as the solvent.[1] This excess helps to ensure the complete consumption of the limiting reagent, thereby minimizing its presence as an impurity in the final product.

Q5: What is the best method for purifying the final product?

A5: Purification typically involves removing the excess aniline by vacuum distillation.[1] The residue can then be purified by crystallization. A common procedure involves dissolving the crude product in a suitable solvent, followed by the addition of water and a small amount of acid, and then cooling to induce crystallization.[1] The resulting solid can be collected by filtration and washed with a non-polar solvent like hexane.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar N-phenylacetamides.[1]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the beta-ketoester (1 equivalent) and aniline (1.3 to 10 equivalents). If desired, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

  • Reaction: Heat the reaction mixture with stirring to a temperature between 80-120°C. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Workup: Once the reaction is complete, allow the mixture to cool. Remove the excess aniline by vacuum distillation.

  • Purification: To the residue, add a suitable solvent (e.g., petroleum ether), water, and a small amount of hydrochloric acid. Cool the mixture to induce crystallization.

  • Isolation: Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3 Reference
Beta-ketoester:Aniline Molar Ratio 1:1.31:51:10[1]
Catalyst NoneDMAP (catalytic)Triethylamine (catalytic)[1]
Reaction Temperature (°C) 90120100[1]
Reaction Time (hours) 211.5[1]
Yield (%) >96>98>97[1]
Purity (%) >98>99>98.4[1]

Visualizations

Reaction_Pathway Reactants Beta-ketoester + Aniline Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Byproduct1 Unreacted Starting Materials Reactants->Byproduct1 Incomplete Reaction Product This compound Intermediate->Product Elimination of Alcohol/Water Byproduct2 Thermal Decomposition Products Product->Byproduct2 High Temp.

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Synthesis of This compound CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Increase Temp/Time - Adjust Stoichiometry - Add Catalyst CheckYield->OptimizeConditions Yes Purification Improve Purification: - Recrystallization - Column Chromatography - pH control during workup CheckPurity->Purification Yes Success High Yield & Purity CheckPurity->Success No DarkColor Dark Reaction Mixture? CheckPurity->DarkColor No OptimizeConditions->Start Purification->Start InertAtmosphere Consider Inert Atmosphere InertAtmosphere->Start DarkColor->Success No DarkColor->InertAtmosphere Yes

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for 5-methyl-3-oxo-N-phenylhexanamide: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative determination of 5-methyl-3-oxo-N-phenylhexanamide. The information presented is based on established principles of analytical method validation as outlined in ICH and FDA guidelines. While the experimental data is hypothetical, it is designed to be representative of what might be expected for a small molecule of this nature, offering a clear comparison of the two techniques.

Introduction to Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of quality assurance and is a regulatory requirement in the pharmaceutical industry. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Comparison of Analytical Techniques: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but their applicability depends on the physicochemical properties of the analyte.

  • HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. It separates components of a mixture in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.

  • GC is ideal for volatile and thermally stable compounds. The sample is vaporized and transported through a column by an inert carrier gas (mobile phase).

For this compound, a compound with moderate polarity and likely limited volatility, both HPLC and GC could potentially be developed and validated. The choice between them would depend on factors such as the desired sensitivity, the presence of interfering substances in the sample matrix, and the available instrumentation.

Hypothetical Experimental Protocols

Detailed methodologies for the hypothetical HPLC and GC methods are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method with Flame Ionization Detection (FID)

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min (constant flow)

  • Injector Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Detector Temperature: 280 °C

  • Run Time: 16 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., dichloromethane).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a final concentration within the calibration range.

Data Presentation: Comparison of Validation Parameters

The following tables summarize the hypothetical quantitative data from the validation of the HPLC and GC methods.

Table 1: Linearity

ParameterHPLC MethodGC-FID MethodAcceptance Criteria
Range 1 - 100 µg/mL5 - 200 µg/mL-
Correlation Coefficient (R²) 0.99950.9991≥ 0.999
Y-intercept 125.389.7Close to zero
Slope 5432.13210.9-

Table 2: Accuracy (Recovery)

Concentration LevelHPLC Method (% Recovery)GC-FID Method (% Recovery)Acceptance Criteria
Low (80%) 99.5%98.9%98.0% - 102.0%
Medium (100%) 100.2%100.5%98.0% - 102.0%
High (120%) 100.8%101.2%98.0% - 102.0%
Mean Recovery 100.17%100.20%98.0% - 102.0%

Table 3: Precision (Repeatability)

ParameterHPLC MethodGC-FID MethodAcceptance Criteria
Number of Replicates 66-
Concentration 50 µg/mL100 µg/mL-
Mean Result 50.1 µg/mL100.3 µg/mL-
Standard Deviation 0.350.85-
Relative Standard Deviation (RSD) 0.70%0.85%≤ 2.0%

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHPLC MethodGC-FID Method
LOD 0.3 µg/mL1.5 µg/mL
LOQ 1.0 µg/mL5.0 µg/mL

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for the validation of an analytical method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Use & Lifecycle Management MD Method Development MO Method Optimization MD->MO VP Validation Protocol MO->VP Specificity Specificity VP->Specificity Linearity Linearity VP->Linearity Accuracy Accuracy VP->Accuracy Precision Precision VP->Precision LOD_LOQ LOD & LOQ VP->LOD_LOQ Robustness Robustness VP->Robustness SOP Standard Operating Procedure (SOP) Robustness->SOP Routine Routine Analysis SOP->Routine Revalidation Method Revalidation Routine->Revalidation G Analyte Analyte: this compound Volatility Is the analyte volatile? Analyte->Volatility Thermal_Stability Is the analyte thermally stable? Volatility->Thermal_Stability Yes HPLC HPLC is the preferred method Volatility->HPLC No GC GC is a suitable method Thermal_Stability->GC Yes Derivatization Consider derivatization for GC Thermal_Stability->Derivatization No Derivatization->GC

Reactivity Profile: A Comparative Analysis of 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-methyl-3-oxo-N-phenylhexanamide against other amides, supported by established principles of organic chemistry. Understanding the reactivity of this β-keto amide is crucial for its application in synthetic chemistry and drug development, where amide bond stability and susceptibility to cleavage are critical parameters.

Factors Influencing Amide Reactivity

The reactivity of amides is primarily governed by a combination of electronic and steric effects. Resonance stabilization, where the lone pair of electrons on the nitrogen atom delocalizes with the carbonyl group, imparts significant stability to the amide bond, making them generally less reactive than other carboxylic acid derivatives like esters or acid chlorides.[1][2] However, several structural features can modulate this inherent stability.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the acyl or nitrogen substituent can influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups tend to increase reactivity by making the carbonyl carbon more susceptible to nucleophilic attack, while electron-donating groups decrease reactivity.[1]

Steric Hindrance: The size of the substituents on both the acyl carbon and the nitrogen atom can significantly impact the rate of reaction. Bulky groups can hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing reactivity.[1][3]

Substitution Pattern: Amides are classified as primary (RCONH₂), secondary (RCONHR'), or tertiary (RCONR'R''). Generally, primary amides are more reactive than secondary, which are in turn more reactive than tertiary amides due to increasing steric hindrance.[1]

Comparative Reactivity Analysis

This compound is a secondary amide with a β-keto group. These structural features are key to understanding its reactivity compared to other amides.

AmideClassKey Structural FeaturesPredicted Relative ReactivityRationale
This compound Secondaryβ-Keto group, N-phenyl group, Branched alkyl chainModerateThe β-keto group can influence reactivity through enolate formation. The N-phenyl group is weakly electron-withdrawing. Steric hindrance is present from the N-phenyl and the branched alkyl chain.
Acetamide (CH₃CONH₂) ** PrimaryUnsubstituted nitrogen, Small acyl groupHighAs a primary amide with minimal steric hindrance, it is expected to be highly susceptible to nucleophilic attack.[1]
N,N-Dimethylacetamide (CH₃CON(CH₃)₂) **TertiaryDisubstituted nitrogenLowSignificant steric hindrance from the two methyl groups on the nitrogen atom greatly reduces its reactivity.[1][4]
N-Phenylhexanamide SecondaryN-phenyl group, Straight alkyl chainModerate to LowSimilar to the target compound but lacks the β-keto group. The N-phenyl group provides some steric bulk and electronic effects.

Experimental Protocols

To experimentally determine and compare the reactivity of these amides, the following protocols are recommended:

Hydrolysis Rate Determination

Objective: To quantify the rate of amide bond cleavage under acidic or basic conditions.

Procedure:

  • Prepare solutions of each amide of a known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane or THF to ensure solubility).

  • Initiate the hydrolysis by adding a known concentration of acid (e.g., HCl) or base (e.g., NaOH).

  • Maintain the reaction at a constant temperature.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by neutralization).

  • Analyze the concentration of the remaining amide or the appearance of the carboxylic acid and amine products using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Plot the concentration of the amide versus time and determine the rate constant for the hydrolysis reaction.

Nucleophilic Acyl Substitution with an Amine

Objective: To assess the susceptibility of the amide to aminolysis.

Procedure:

  • Dissolve the amide in an appropriate aprotic solvent.

  • Add a molar excess of a nucleophilic amine (e.g., benzylamine).

  • Heat the reaction mixture to a specific temperature and monitor its progress over time.

  • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting amide and the formation of the new amide product.

  • The relative rates of reaction can be determined by comparing the time required for complete conversion or by quantifying the product yield at a specific time point for each amide.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

Caption: General mechanism of nucleophilic acyl substitution on an amide.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_amide Prepare Amide Solution mix Mix Solutions & Start Timer prep_amide->mix prep_reagent Prepare Acid/Base Solution prep_reagent->mix incubate Incubate at Constant Temp mix->incubate aliquot Withdraw Aliquots incubate->aliquot quench Quench Reaction aliquot->quench analyze Analyze by HPLC/GC quench->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Rate Constant plot->calculate

Caption: Workflow for determining amide hydrolysis rates.

References

comparative study of different synthetic routes to 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 5-methyl-3-oxo-N-phenylhexanamide, a valuable intermediate in pharmaceutical synthesis. The comparison focuses on reaction efficiency, accessibility of starting materials, and overall practicality for laboratory and potential scale-up applications.

Introduction

This compound is a β-keto amide derivative whose structural motif is of significant interest in medicinal chemistry. The efficient and cost-effective synthesis of this compound is crucial for its application in drug discovery and development. This guide outlines two distinct and viable synthetic pathways: the direct amidation of a β-keto ester and a diketene-based approach. Each route is presented with a detailed experimental protocol, a summary of quantitative data, and a visual representation of the workflow.

Route 1: Direct Amidation of Ethyl 5-methyl-3-oxohexanoate

This synthetic approach involves two main stages: the synthesis of the β-keto ester precursor, ethyl 5-methyl-3-oxohexanoate, followed by its direct amidation with aniline.

Stage 1: Synthesis of Ethyl 5-methyl-3-oxohexanoate

The precursor, ethyl 5-methyl-3-oxohexanoate, can be prepared via a Claisen-type condensation.

Stage 2: Direct Amidation with Aniline

The synthesized β-keto ester is then reacted with aniline to yield the final product. This amidation is typically facilitated by heating, sometimes in the presence of a catalyst.

Experimental Protocols

Stage 1: Synthesis of Ethyl 5-methyl-3-oxohexanoate

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1.0 eq) in absolute ethanol (sufficient to dissolve) under an inert atmosphere (e.g., nitrogen or argon).

  • Claisen Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl isovalerate (1.0 eq) and ethyl acetate (1.0 eq) dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for 2-3 hours. Cool the reaction mixture to room temperature and carefully acidify with dilute sulfuric acid or hydrochloric acid to a pH of ~4-5.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Stage 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine ethyl 5-methyl-3-oxohexanoate (1.0 eq), aniline (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).

  • Reaction Conditions: Heat the mixture at 120-140 °C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The ethanol byproduct is distilled off during the reaction.

  • Isolation and Purification: After cooling to room temperature, the reaction mixture is dissolved in a suitable organic solvent like ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Data Presentation
ParameterStage 1: β-Keto Ester SynthesisStage 2: AmidationOverall (Route 1)
Typical Yield 70-80%85-95%60-76%
Purity (Post-purification) >98% (GC)>99% (HPLC)>99% (HPLC)
Key Reagents Sodium, Ethanol, Ethyl Isovalerate, Ethyl AcetateAniline, DMAP-
Reaction Time 4-6 hours4-6 hours8-12 hours
Purification Method Vacuum DistillationRecrystallization-

Workflow Diagram

Route1 cluster_stage1 Stage 1: β-Keto Ester Synthesis cluster_stage2 Stage 2: Amidation A Ethyl Isovalerate + Ethyl Acetate B Claisen Condensation (NaOEt, Ethanol) A->B C Ethyl 5-methyl-3-oxohexanoate B->C E Direct Amidation (Heat, DMAP) C->E D Aniline D->E F This compound E->F

Synthetic workflow for Route 1.

Route 2: Diketene-Based Synthesis

This route utilizes diketene as a key building block and proceeds in two steps: the formation of acetoacetanilide, followed by its acylation with isovaleryl chloride.

Stage 1: Synthesis of Acetoacetanilide

Acetoacetanilide is prepared by the reaction of aniline with diketene. This reaction is generally high-yielding and proceeds under mild conditions.

Stage 2: Acylation of Acetoacetanilide

The prepared acetoacetanilide is then C-acylated using isovaleryl chloride in the presence of a suitable base to yield the target molecule.

Experimental Protocols

Stage 1: Synthesis of Acetoacetanilide

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer, dissolve aniline (1.0 eq) in a suitable solvent such as toluene or benzene.

  • Diketene Addition: Cool the aniline solution to 0-5 °C. Add diketene (1.05 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction Completion and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The product often precipitates out of the solution. The solid is collected by filtration, washed with cold solvent, and dried.

Stage 2: Synthesis of this compound

  • Formation of the Enolate: In a flame-dried flask under an inert atmosphere, suspend acetoacetanilide (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or diethyl ether. Cool the suspension to -78 °C and add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (2.2 eq) dropwise to form the dianion.

  • Acylation: To the resulting solution, add isovaleryl chloride (1.1 eq) dropwise at -78 °C.

  • Quenching and Work-up: After the addition, allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography on silica gel or recrystallization.

Data Presentation
ParameterStage 1: Acetoacetanilide SynthesisStage 2: AcylationOverall (Route 2)
Typical Yield 90-95%60-70%54-67%
Purity (Post-purification) >99% (HPLC)>98% (HPLC)>98% (HPLC)
Key Reagents Aniline, DiketeneAcetoacetanilide, n-BuLi/LDA, Isovaleryl Chloride-
Reaction Time 2-3 hours3-4 hours5-7 hours
Purification Method Filtration/WashingColumn Chromatography/Recrystallization-

Workflow Diagram

Route2 cluster_stage1 Stage 1: Acetoacetanilide Synthesis cluster_stage2 Stage 2: Acylation A Aniline + Diketene B Acetoacetylation A->B C Acetoacetanilide B->C E C-Acylation (n-BuLi/LDA) C->E D Isovaleryl Chloride D->E F This compound E->F

Synthetic workflow for Route 2.

Comparative Analysis

FeatureRoute 1: Direct AmidationRoute 2: Diketene-Based Synthesis
Overall Yield Generally higher (60-76%).Moderate (54-67%).
Starting Materials Readily available esters and aniline.Requires diketene, which is a lachrymator and requires careful handling. Isovaleryl chloride is also corrosive.
Reaction Conditions High temperatures for amidation.Cryogenic temperatures (-78 °C) and strong, moisture-sensitive bases (n-BuLi/LDA) for acylation.
Scalability Potentially more straightforward to scale up due to less hazardous reagents and simpler reaction conditions.Scale-up can be challenging due to the use of pyrophoric bases and low temperatures.
Purification Relies on distillation and recrystallization, which can be efficient for large quantities.Often requires column chromatography, which can be less practical for large-scale production.
Atom Economy Good, with ethanol as the main byproduct in the amidation step.Good, but the use of a strong base in stoichiometric amounts reduces the overall atom economy.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 (Direct Amidation) appears to be the more practical and potentially more scalable approach due to its higher overall yield, use of less hazardous reagents, and simpler purification methods. The main drawback is the requirement for high temperatures in the amidation step.

Route 2 (Diketene-Based Synthesis) , while offering a slightly shorter overall reaction time, involves more challenging experimental conditions, including the handling of diketene and the use of strong, pyrophoric bases at cryogenic temperatures. This may render it less suitable for large-scale industrial production but remains a valid option for laboratory-scale synthesis.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of synthesis, and safety considerations. For most applications, particularly at a larger scale, the direct amidation route is likely to be the preferred method.

Cross-Validation of Quantification Methods for 5-methyl-3-oxo-N-phenylhexanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of analytical methodologies for the quantification of 5-methyl-3-oxo-N-phenylhexanamide and similar compounds. The following sections provide a summary of quantitative data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Quantitative Method Performance Comparison

The performance of analytical methods is critical for accurate and reliable quantification. Below is a summary of typical validation parameters for HPLC-UV and LC-MS/MS methods, derived from studies on analogous amide compounds.

ParameterHPLC-UV Method (Analogous Compound)LC-MS/MS Method (Analogous Compound)
Linearity Range 10 - 200 µg/mL5 - 2000 ng/mL[1]
Correlation Coefficient (r²) ≥ 0.999≥ 0.998
Limit of Quantification (LOQ) 7.52 µg/g[2]5 ng/mL[1]
Accuracy (% Recovery) 90.68 - 110.21%[2]92.57 - 107.36%[1]
Precision (RSD%) < 2%Intra-day: 1.58 - 9.52% Inter-day: 5.43 - 9.45%[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline representative protocols for HPLC-UV and LC-MS/MS quantification.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of analytes with a chromophore, allowing for detection via UV absorbance.

Sample Preparation:

  • Accurately weigh a portion of the sample matrix.

  • Perform a liquid-liquid or solid-phase extraction using a suitable organic solvent (e.g., acetonitrile, methanol).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Kromasil C18 (150 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Gradient elution with a buffer (e.g., pH 3.0) and acetonitrile[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Injection Volume: 20 µL[2]

  • Detection: UV at 230 nm[2]

Validation Parameters:

The method should be validated according to ICH guidelines, assessing specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and robustness.[2]

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it ideal for quantifying analytes at low concentrations in complex matrices.

Sample Preparation:

  • To a sample aliquot, add an internal standard.

  • Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.

  • Alternatively, use liquid-liquid extraction with a solvent such as methylene chloride in an alkaline medium.[1]

  • Evaporate the supernatant/organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Liquid chromatography is performed to separate the analyte from matrix components.

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection.[1] Specific precursor-to-product ion transitions for the analyte and internal standard are monitored.

Validation Parameters:

Validation for this bioanalytical method should include selectivity, carry-over, linearity, LLOQ, accuracy, precision, matrix effect, recovery, and stability.

Visualized Experimental Workflows

The following diagrams illustrate the typical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for HPLC-UV Quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquot IS_Spiking Internal Standard Spiking Sample->IS_Spiking Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spiking->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for LC-MS/MS Quantification.

References

Comparative Analysis of the Biological Activity of 5-methyl-3-oxo-N-phenylhexanamide and its Analogs: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of N-phenyl-β-oxo-amides, a chemical class that includes 5-methyl-3-oxo-N-phenylhexanamide. Due to a scarcity of publicly available data on this compound itself, this document focuses on the broader category of its structural analogs, particularly those with reported anticonvulsant and anti-inflammatory properties.

The core structure of N-phenyl-β-oxo-amides, characterized by a phenyl ring attached to an acetamido group, is a versatile scaffold in medicinal chemistry. Derivatives of this structure have demonstrated a range of biological effects, including analgesic, antipyretic, antimicrobial, antioxidant, anticancer, and antihyperglycemic activities.[1] This guide synthesizes available data to offer insights into the structure-activity relationships within this compound class.

Comparative Biological Activity

Compound Class/DerivativeBiological ActivityAssayKey FindingsReference
3,3-Diphenyl-propionamide derivative (3q) AnticonvulsantMaximal Electroshock (MES)ED₅₀ = 31.64 mg/kg[2]
Subcutaneous Pentylenetetrazole (scPTZ)ED₅₀ = 75.41 mg/kg[2]
6-Hz Seizure Model (32 mA)ED₅₀ = 38.15 mg/kg[2]
3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivative (14) AnticonvulsantMaximal Electroshock (MES)ED₅₀ = 49.6 mg/kg[3]
Subcutaneous Pentylenetetrazole (scPTZ)ED₅₀ = 67.4 mg/kg[3]
6-Hz Seizure Model (32 mA)ED₅₀ = 31.3 mg/kg[3]
6-Hz Seizure Model (44 mA)ED₅₀ = 63.2 mg/kg[3]
4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative (13a) Anti-inflammatoryLPS-induced cytokine release in J774A.1 cellsSignificant inhibition of IL-6 and TNF-α[4]
5-methyl-N-[4-(trifluoromethyl) phenyl]-isoxazole-4-carboxamide (Leflunomide) Anti-inflammatoryCarrageenan-induced arthritis in ratsSignificant inhibition of inflammation[5]
N-(2-hydroxyethyl)alkanamides AnticonvulsantMaximal Electroshock (MES)N-(2-hydroxyethyl)stearamide ED₅₀ = 20.5 mg/kg[6]

Experimental Protocols

The evaluation of anticonvulsant and anti-inflammatory activities of these compounds involves standardized preclinical models.

Anticonvulsant Activity Screening

A common workflow for assessing anticonvulsant properties involves a series of in vivo assays in rodent models.

Anticonvulsant_Screening_Workflow General Workflow for Anticonvulsant Drug Screening cluster_0 Initial Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 Lead Optimization Compound_Synthesis Synthesis of Analog Library MES_Test Maximal Electroshock (MES) Test Compound_Synthesis->MES_Test i.p. administration scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Synthesis->scPTZ_Test i.p. administration Six_Hz_Test 6-Hz Seizure Model (Drug-Resistant Epilepsy) MES_Test->Six_Hz_Test Active Compounds scPTZ_Test->Six_Hz_Test Rotarod_Test Rotarod Test (Neurological Toxicity) Six_Hz_Test->Rotarod_Test Active & Non-toxic Ion_Channel_Binding In Vitro Radioligand Binding (e.g., Sodium/Calcium Channels) Rotarod_Test->Ion_Channel_Binding ADMET_Studies In Vitro ADME-Tox Profiling Ion_Channel_Binding->ADMET_Studies Pharmacokinetics Pharmacokinetic Studies (in vivo) ADMET_Studies->Pharmacokinetics Lead_Candidate Lead Candidate Selection Pharmacokinetics->Lead_Candidate

Caption: A generalized workflow for the screening and development of novel anticonvulsant agents.

  • Maximal Electroshock (MES) Seizure Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal or ear electrodes to induce seizures. The ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity.[2]

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This is a model for myoclonic and absence seizures. Pentylenetetrazole, a GABA-A receptor antagonist, is administered subcutaneously to induce clonic seizures. The test compound's ability to prevent or delay the onset of these seizures indicates its efficacy.[2]

  • 6-Hz Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures. A low-frequency (6 Hz) electrical stimulation is applied to induce psychomotor seizures.[2]

  • Rotarod Test: This assay is used to assess motor coordination and potential neurological toxicity. Animals are placed on a rotating rod, and the time they can remain on it is measured. A deficit in performance may indicate adverse central nervous system effects.[2]

Anti-inflammatory Activity Screening

In vitro and in vivo models are employed to determine the anti-inflammatory potential of the compounds.

  • Lipopolysaccharide (LPS)-induced Cytokine Release: This in vitro assay uses immune cells, such as macrophages (e.g., J774A.1 cell line), stimulated with LPS to mimic an inflammatory response. The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant are measured (e.g., by ELISA) in the presence and absence of the test compound. A reduction in cytokine levels indicates anti-inflammatory activity.[4]

  • Carrageenan-Induced Paw Edema: This is a widely used in vivo model of acute inflammation. Carrageenan is injected into the paw of a rodent, causing localized inflammation and edema. The volume of the paw is measured at different time points after administration of the test compound. A reduction in paw swelling compared to a control group indicates anti-inflammatory effects.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many N-phenyl-β-oxo-amide derivatives are not fully elucidated but are thought to involve modulation of ion channels and inflammatory pathways.

Signaling_Pathways Potential Mechanisms of Action cluster_anticonvulsant Anticonvulsant Activity cluster_anti_inflammatory Anti-inflammatory Activity Compound_AC N-phenyl-β-oxo-amide (e.g., Compound 3q) Na_Channel Voltage-Gated Sodium Channels Compound_AC->Na_Channel Inhibition Ca_Channel Voltage-Gated Calcium Channels Compound_AC->Ca_Channel Inhibition Neuronal_Excitability Decreased Neuronal Excitability Na_Channel->Neuronal_Excitability Ca_Channel->Neuronal_Excitability Seizure_Suppression Seizure Suppression Neuronal_Excitability->Seizure_Suppression Compound_AI N-phenyl-β-oxo-amide (e.g., Compound 13a) NFkB_Pathway NF-κB Signaling Pathway Compound_AI->NFkB_Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB_Pathway Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_Pathway->Cytokines Activation Inflammation Inflammation Cytokines->Inflammation

Caption: Putative signaling pathways involved in the anticonvulsant and anti-inflammatory activities of N-phenyl-β-oxo-amides.

For anticonvulsant action, a likely mechanism is the modulation of voltage-gated sodium and calcium channels in neurons.[2] By inhibiting these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of seizures.

The anti-inflammatory effects of related compounds have been shown to involve the inhibition of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[4] By suppressing the activation of NF-κB, these compounds can reduce the production of pro-inflammatory cytokines.

References

A Comparative Guide to Evaluating the Purity of Synthesized 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous evaluation of synthesized compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of 5-methyl-3-oxo-N-phenylhexanamide, a novel β-keto amide. The methodologies and data presented are benchmarked against established protocols for structurally related N-aryl-β-keto amides to offer a robust framework for analysis.

Overview of Analytical Methodologies

The purity of a synthesized active pharmaceutical ingredient (API) or lead compound is paramount. Impurities can arise from starting materials, by-products, intermediates, or degradation products. A multi-pronged analytical approach is therefore essential for comprehensive purity assessment. The most common and effective techniques for evaluating the purity of N-aryl-β-keto amides include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

A general workflow for the comprehensive purity evaluation of a synthesized compound like this compound is outlined below.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Decision Synthesis Crude this compound Purification Column Chromatography / Recrystallization Synthesis->Purification HPLC HPLC Analysis Purification->HPLC NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Determination (%) HPLC->Purity Characterization Structural Confirmation NMR->Characterization MS->Characterization Decision Accept / Repurify Purity->Decision Characterization->Decision

Caption: General workflow for synthesis, purification, and purity analysis of this compound.

Comparative Analysis of Purity Data

While specific experimental data for this compound is not widely published, we can compare the typical results obtained for analogous N-aryl-β-keto amides using standard analytical techniques. The following table summarizes the expected outcomes and key performance indicators for each method.

Analytical TechniqueParameter MeasuredTypical Purity Result (Analogous Compounds)Key AdvantagesCommon Impurities Detected
Reverse-Phase HPLC Peak Area Percentage at a specific UV wavelength (e.g., 254 nm)>98.5%High sensitivity, excellent resolution for separating closely related impurities.Unreacted starting materials, by-products from side reactions.
¹H NMR Spectroscopy Integration of characteristic proton signals vs. internal standard>99% (by mole fraction)Provides structural confirmation, detects residual solvents and certain impurities without a chromophore.Residual solvents (e.g., ethyl acetate, hexane), unreacted anilines.
Mass Spectrometry (LC-MS) Mass-to-charge ratio (m/z)Confirms molecular weight of the main component.High specificity and sensitivity for detecting trace-level impurities and confirming identity.By-products with different molecular weights, degradation products.

Detailed Experimental Protocols

3.1. High-Performance Liquid Chromatography (HPLC)

This method is the gold standard for quantitative purity assessment due to its high resolving power and sensitivity.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

  • Gradient Program:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: Linear gradient from 10% to 95% Acetonitrile

    • 15-18 min: Hold at 95% Acetonitrile

    • 18-20 min: Return to 10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile.

3.2. ¹H NMR Spectroscopy

NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized compound and identifying proton-containing impurities.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and non-overlapping peaks (e.g., maleic acid) is used.

  • Sample Preparation: Dissolve 5-10 mg of the compound and a precise amount of the internal standard in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Integrate the area of a well-resolved peak corresponding to the analyte and a peak from the internal standard. The purity is calculated based on the molar ratio.

3.3. Mass Spectrometry (MS)

Often coupled with liquid chromatography (LC-MS), this technique provides definitive confirmation of the molecular weight of the target compound and its impurities.

  • Instrumentation: A mass spectrometer, typically an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Mode: Positive ion mode is usually effective for N-aryl-β-keto amides.

  • Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an HPLC column.

  • Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound. The presence of other significant peaks may indicate impurities.

The logical relationship for deciding on the appropriate analytical technique based on the information required is depicted below.

G cluster_questions Key Questions cluster_methods Recommended Method Start Purity Evaluation Goal Quant Quantitative Purity (%)? Start->Quant Struct Structural Confirmation? Start->Struct Trace Trace Impurities? Start->Trace HPLC HPLC Quant->HPLC High Resolution NMR NMR Struct->NMR Definitive Structure MS LC-MS Trace->MS High Sensitivity

Caption: Decision tree for selecting an analytical method for purity evaluation.

Conclusion and Recommendations

For a comprehensive and reliable evaluation of the purity of synthesized this compound, a combination of analytical techniques is strongly recommended.

  • Primary Purity Assessment: HPLC should be used as the primary method for quantitative purity determination due to its high precision and ability to separate a wide range of potential impurities.

  • Structural Confirmation: ¹H NMR is essential for confirming the identity of the target molecule and for detecting impurities that may not be UV-active, such as residual solvents.

  • Identity Confirmation: Mass spectrometry provides unambiguous confirmation of the molecular weight, complementing the structural information from NMR.

By employing these complementary techniques, researchers can confidently ascertain the purity of their synthesized compounds, ensuring the integrity and reproducibility of subsequent biological or chemical studies.

Establishing a Reference Standard for 5-methyl-3-oxo-N-phenylhexanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the availability of high-purity, well-characterized reference standards is paramount for ensuring the accuracy and reliability of analytical data. This guide details the process of establishing 5-methyl-3-oxo-N-phenylhexanamide as a new chemical reference standard. Due to the compound's novelty, this document outlines a proposed synthesis, purification, and a comprehensive analytical characterization workflow.

For comparative purposes, this guide contrasts the newly established reference standard with a structurally similar, existing compound: 4-methyl-3-oxo-N-phenylpentanamide. The experimental data presented, while illustrative of a typical reference standard characterization, is hypothetical and serves to demonstrate the rigorous process involved.

Experimental Protocols

1. Synthesis of this compound

A plausible synthetic route for this compound involves the amidation of a corresponding β-keto ester, a common method for preparing β-keto amides.

  • Reaction Scheme: The synthesis is proposed to proceed via the reaction of methyl 5-methyl-3-oxohexanoate with aniline in the presence of a suitable catalyst.

    Methyl 5-methyl-3-oxohexanoate + Aniline → this compound + Methanol

  • Procedure:

    • In a round-bottom flask, dissolve methyl 5-methyl-3-oxohexanoate (1 equivalent) and aniline (1.2 equivalents) in a high-boiling point solvent such as toluene.

    • Add a catalytic amount of a non-nucleophilic base, for example, 4-dimethylaminopyridine (DMAP).

    • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The removal of methanol can be facilitated by a Dean-Stark apparatus.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with dilute hydrochloric acid to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Purification

The crude this compound is purified to achieve the high level of purity required for a reference standard.

  • Crystallization: The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

  • Chromatography: If further purification is necessary, flash column chromatography on silica gel can be employed, using a solvent system such as a hexane/ethyl acetate gradient.

3. Characterization of the Reference Standard

A battery of analytical tests is performed to confirm the identity, purity, and stability of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 254 nm.

    • Purpose: To determine the purity of the compound and to quantify any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Purpose: To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Spectra: ¹H NMR and ¹³C NMR.

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Purpose: To elucidate and confirm the chemical structure of the molecule.

  • Melting Point:

    • Apparatus: A calibrated melting point apparatus.

    • Purpose: To determine the melting range of the compound as an indicator of purity.

  • Elemental Analysis:

    • Purpose: To determine the percentage composition of carbon, hydrogen, and nitrogen, and compare it with the theoretical values.

Data Presentation: Comparative Analysis

The following tables summarize the hypothetical analytical data for the newly established this compound reference standard and the comparative compound, 4-methyl-3-oxo-N-phenylpentanamide.

Table 1: Physicochemical Properties

PropertyThis compound (Proposed)4-methyl-3-oxo-N-phenylpentanamide (Reference)
Molecular Formula C₁₃H₁₇NO₂C₁₂H₁₅NO₂
Molecular Weight 219.28 g/mol 205.25 g/mol
Appearance White to off-white crystalline solidWhite crystalline solid
Melting Point 85 - 87 °C78 - 80 °C

Table 2: Analytical Characterization Data

Analytical TechniqueThis compound (Proposed)4-methyl-3-oxo-N-phenylpentanamide (Reference)
HPLC Purity ≥ 99.8%≥ 99.5%
LC-MS (m/z) [M+H]⁺ = 220.13[M+H]⁺ = 206.12
¹H NMR Consistent with proposed structureConsistent with known structure
¹³C NMR Consistent with proposed structureConsistent with known structure
Elemental Analysis C: 71.21%, H: 7.82%, N: 6.39% (Theoretical)C: 70.22%, H: 7.37%, N: 6.82% (Theoretical)
C: 71.18%, H: 7.85%, N: 6.41% (Found)C: 70.19%, H: 7.40%, N: 6.80% (Found)

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_certification Certification start Starting Materials (Methyl 5-methyl-3-oxohexanoate, Aniline) reaction Amidation Reaction (Toluene, DMAP, Reflux) start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude purification Purification (Crystallization/Chromatography) crude->purification pure_product Purified this compound purification->pure_product hplc HPLC (Purity) pure_product->hplc Characterize lcms LC-MS (Molecular Weight) pure_product->lcms nmr NMR ('H, 'C Structure) pure_product->nmr mp Melting Point (Purity) pure_product->mp ea Elemental Analysis (Composition) pure_product->ea data_analysis Data Analysis & Comparison hplc->data_analysis lcms->data_analysis nmr->data_analysis mp->data_analysis ea->data_analysis certification Reference Standard Certification data_analysis->certification

Caption: Workflow for Establishing the Reference Standard.

This guide provides a comprehensive, albeit hypothetical, framework for the establishment of this compound as a chemical reference standard. The outlined synthesis, purification, and rigorous analytical characterization are essential steps to ensure the quality and reliability of the standard for its intended use in research and quality control. The comparison with a known analog highlights the unique properties of the new standard.

comparing the efficacy of different catalysts for 5-methyl-3-oxo-N-phenylhexanamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-methyl-3-oxo-N-phenylhexanamide, a key intermediate in various pharmaceutical manufacturing processes, relies on the crucial step of amide bond formation between a β-keto ester, methyl 3-oxo-5-methylhexanoate, and aniline. The efficiency of this reaction is highly dependent on the choice of catalyst. This guide provides a comparative analysis of the efficacy of different amine-based catalysts for this synthesis, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their needs.

Catalyst Performance Comparison

CatalystCatalyst TypeKey Performance IndicatorsNotes
4-Dimethylaminopyridine (DMAP) Acyl Transfer CatalystYield: High (e.g., 97.8% for a similar transformation) Reaction Time: Relatively shortHighly effective due to its nucleophilic catalysis mechanism, forming a highly reactive N-acylpyridinium intermediate. Often used in smaller, catalytic amounts.
Triethylamine Base CatalystYield: Moderate to GoodA commonly used organic base. Its catalytic activity is generally lower than DMAP for this type of reaction.
Diethylamine Base CatalystYield: ModerateSimilar to triethylamine, it functions as a base catalyst.
Ethylenediamine Base CatalystYield: ModerateA bidentate amine, its effectiveness can vary based on reaction conditions.

Experimental Protocols

The following protocols are based on established methods for the synthesis of N-phenyl β-ketoamides and can be adapted for the synthesis of this compound.

General Synthesis of this compound

This procedure is adapted from the synthesis of a similar compound using DMAP as a catalyst, as detailed in patent CN101337906B.

Materials:

  • Methyl 3-oxo-5-methylhexanoate

  • Aniline

  • 4-Dimethylaminopyridine (DMAP)

  • Toluene (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and thermometer, add methyl 3-oxo-5-methylhexanoate and aniline.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the reaction mixture to a specified temperature (e.g., 80-120°C) and stir for a designated period. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute hydrochloric acid solution to remove unreacted aniline and the catalyst.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Note on other catalysts: For the use of triethylamine, diethylamine, or ethylenediamine, a similar protocol can be followed. However, the optimal catalyst loading, reaction temperature, and time will likely vary and require optimization for each specific catalyst. Generally, these base catalysts may require higher catalyst loading and longer reaction times compared to DMAP.

Visualizing the Process and Logic

To better understand the experimental workflow and the decision-making process for catalyst selection, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reactants Reactants (Methyl 3-oxo-5-methylhexanoate, Aniline) mixing Mixing and Heating reactants->mixing catalyst Catalyst (e.g., DMAP) catalyst->mixing monitoring Reaction Monitoring (TLC/HPLC) mixing->monitoring cooling Cooling monitoring->cooling Reaction Complete extraction Solvent Extraction & Washing cooling->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Recrystallization/Chromatography) concentration->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Selection_Logic cluster_input Input Factors cluster_catalyst Catalyst Choice cluster_outcome Expected Outcome desired_yield Desired Yield dmap DMAP desired_yield->dmap High other_amines Triethylamine, Diethylamine, Ethylenediamine desired_yield->other_amines Moderate reaction_time Acceptable Reaction Time reaction_time->dmap Short reaction_time->other_amines Flexible cost Cost Considerations cost->other_amines Lower Cost purity Required Purity purity->dmap High high_yield_fast High Yield, Fast Reaction dmap->high_yield_fast moderate_yield_slower Moderate Yield, Slower Reaction other_amines->moderate_yield_slower

Caption: Logical relationship for catalyst selection in the synthesis of this compound.

Conclusion

The synthesis of this compound can be effectively achieved through the amidation of methyl 3-oxo-5-methylhexanoate with aniline using an amine catalyst. Based on available data for similar reactions, 4-dimethylaminopyridine (DMAP) appears to be a highly efficient catalyst, offering high yields in a relatively short reaction time. Other amine bases such as triethylamine, diethylamine, and ethylenediamine are also viable catalysts, although they may require more forcing conditions and result in lower yields. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction time, cost, and purity. Further experimental investigation is recommended to directly compare the efficacy of these catalysts under identical conditions for this specific transformation.

Safety Operating Guide

Personal protective equipment for handling 5-methyl-3-oxo-N-phenylhexanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 5-methyl-3-oxo-N-phenylhexanamide in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the SDS of a structurally similar compound, 4-methyl-3-oxo-N-phenyl-pentanamide, and general safety protocols for handling beta-keto amides and solid organic chemicals. It is imperative to treat this compound as a substance with unknown toxicological properties and to exercise caution.

Personal Protective Equipment (PPE)

The appropriate level of PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications
Hands Chemical-resistant glovesNitrile gloves are recommended for their resistance to a variety of organic solvents.[1][2]
Eyes Safety goggles or a face shieldSafety goggles are essential for eye protection.[3] A face shield should be used in conjunction with goggles when there is a risk of splashing.[3][4]
Body Laboratory coatA lab coat is necessary to protect skin and clothing from potential spills.[1][3]
Respiratory Use in a well-ventilated area or with a respiratorWork should be conducted in a chemical fume hood.[5] If a fume hood is not available, a respirator may be required.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will mitigate risks. The following workflow outlines the key steps for safe handling from preparation to cleanup.

prep Preparation handling Handling prep->handling Proceed to handling cleanup Cleanup handling->cleanup After handling disposal Disposal cleanup->disposal Segregate waste storage Storage cleanup->storage Store remaining chemical

Figure 1: General workflow for handling this compound.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.[5]

  • Verify that an eyewash station and safety shower are accessible.

  • Assemble all necessary equipment and reagents.

  • Put on all required personal protective equipment.[4][6]

2. Handling:

  • Handle the solid chemical with care to avoid generating dust.[7]

  • Use appropriate tools (e.g., spatula, weigh paper) for transferring the solid.

  • Keep the container with this compound closed when not in use.

3. Cleanup:

  • Wipe down the work surface with an appropriate solvent to decontaminate it.

  • Clean all glassware and equipment used.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after the procedure.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure workplace safety.

Waste Segregation and Collection:

  • This compound is a non-halogenated organic compound.

  • Dispose of solid waste in a designated, labeled container for non-halogenated organic solids.

  • Any solutions containing this compound should be disposed of in a labeled container for non-halogenated organic liquid waste.[8][9][10]

  • Do not mix non-halogenated waste with halogenated waste streams.[9][10][11]

  • Contaminated consumables such as gloves and weigh paper should be placed in a sealed bag and disposed of as solid chemical waste.

Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[11]

  • Keep waste containers securely closed except when adding waste.[5][8]

  • Store waste containers in a designated, well-ventilated area away from incompatible materials.[5]

Final Disposal:

  • Follow your institution's specific procedures for the final disposal of chemical waste. This typically involves arranging for pickup by a certified hazardous waste disposal service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.